Product packaging for 2-Morpholin-4-yl-8-nitroquinoline(Cat. No.:CAS No. 292053-56-6)

2-Morpholin-4-yl-8-nitroquinoline

Cat. No.: B3121693
CAS No.: 292053-56-6
M. Wt: 259.26 g/mol
InChI Key: NPRXCEZJOJIUJD-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-8-nitroquinoline (CAS 292053-56-6) is a quinoline derivative of significant interest in medicinal chemistry and early-stage drug discovery research. This compound features a morpholine substituent and a nitro group on its quinoline scaffold, a structural motif commonly associated with diverse biological activities. Compounds with the 2-morpholin-4-yl group have demonstrated QSAR-predicted anti-tumor properties and have been investigated for their cytotoxic effects on human cancer cell lines in preliminary in vitro studies . The morpholine ring is a common pharmacophore found in molecules designed to inhibit protein kinases, which are key targets in oncology and other therapeutic areas . As a building block in organic synthesis, this nitroquinoline derivative offers a versatile handle for further chemical modifications, enabling researchers to explore structure-activity relationships and develop novel bioactive molecules. It is supplied with a minimum purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is designated for research and further manufacturing applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N3O3 B3121693 2-Morpholin-4-yl-8-nitroquinoline CAS No. 292053-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(8-nitroquinolin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-16(18)11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-19-9-7-15/h1-5H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRXCEZJOJIUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296303
Record name 2-(4-Morpholinyl)-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198254
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

292053-56-6
Record name 2-(4-Morpholinyl)-8-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292053-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinyl)-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-Morpholin-4-yl-8-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed methodology for the synthesis and comprehensive characterization of the novel compound, 2-Morpholin-4-yl-8-nitroquinoline. Quinoline derivatives are a significant class of heterocyclic compounds that are foundational in the development of therapeutic agents due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a morpholine moiety and a nitro group to the quinoline scaffold is of considerable interest for potentially modulating its physicochemical properties and biological efficacy. This document provides detailed, step-by-step protocols for the synthesis via nucleophilic aromatic substitution, purification, and structural elucidation of the title compound using modern spectroscopic techniques. All quantitative data are presented in a structured format for clarity and ease of comparison.

Proposed Synthesis

The synthesis of this compound is proposed to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a halide from an activated aromatic ring by a nucleophile.[4][5][6] In this proposed synthesis, the commercially available 2-chloro-8-nitroquinoline serves as the electrophilic substrate, and morpholine acts as the nucleophile. The nitro group at the 8-position helps to activate the quinoline ring system for nucleophilic attack at the 2-position.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-8-nitroquinoline (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq) as a base.

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or ethanol (approximately 20-30 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material (2-chloro-8-nitroquinoline) spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water (approx. 100 mL) to precipitate the crude product.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Drying and Yield Calculation: Dry the purified product in a vacuum oven. Record the final weight and calculate the percentage yield.

Characterization

The structural identity and purity of the synthesized this compound should be confirmed using a combination of chromatographic and spectroscopic methods.

Experimental Protocols: Characterization
  • Thin Layer Chromatography (TLC):

    • Dissolve a small amount of the product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber containing an appropriate eluent system (e.g., 30% ethyl acetate in hexane).

    • Visualize the spots under UV light (254 nm).

    • Calculate the Rf value.

  • Melting Point:

    • Place a small amount of the dried, crystalline product into a capillary tube.

    • Determine the melting point range using a standard melting point apparatus.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 10-15 mg of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire ¹H NMR and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum in the range of 4000-400 cm-1.

  • Mass Spectrometry (MS):

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion.

Data Presentation

The following table summarizes the predicted quantitative data for this compound based on the analysis of structurally similar compounds.

ParameterPredicted Value
Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
Appearance Yellow crystalline solid
Melting Point 140 - 150 °C (Predicted range)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10-8.00 (m, 2H, Ar-H), 7.60-7.50 (m, 2H, Ar-H), 7.05 (d, 1H, Ar-H), 3.95-3.85 (t, 4H, -O-CH₂-), 3.75-3.65 (t, 4H, -N-CH₂-)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 160.5 (C2), 148.0 (C8a), 145.0 (C8), 138.0 (C4), 130.0 (C6), 125.0 (C5), 123.0 (C7), 118.0 (C4a), 110.0 (C3), 66.5 (-O-CH₂-), 45.0 (-N-CH₂-)
IR (ATR, cm⁻¹) ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1590 (C=N stretch), 1520 & 1340 (Asymmetric & Symmetric NO₂ stretch), 1250 (Ar-N stretch), 1115 (C-O-C stretch)
Mass Spec (ESI+) m/z: 260.10 [M+H]⁺

Visualization of Workflows

Synthetic Workflow

G start Start reactants Combine Reactants: 2-Chloro-8-nitroquinoline Morpholine K2CO3 in Solvent start->reactants reflux Heat to Reflux (4-6 hours) reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Precipitate in Ice Water monitor->workup Reaction Complete filter Vacuum Filtration workup->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Under Vacuum recrystallize->dry end Pure Product dry->end

Caption: A typical workflow for the synthesis of the target compound.

Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis start Synthesized Product tlc Purity Check (TLC) start->tlc mp Melting Point Determination start->mp nmr NMR (1H, 13C) start->nmr ir FT-IR (ATR) start->ir ms Mass Spectrometry (ESI) start->ms data Compile and Analyze Data tlc->data mp->data nmr->data ir->data ms->data confirm Structure Confirmed? data->confirm end Final Report confirm->end Yes

Caption: A standard workflow for the characterization of a new compound.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established nucleophilic aromatic substitution chemistry, which is expected to be efficient for this transformation. The detailed characterization protocols will allow for unambiguous confirmation of the structure and purity of the final compound. The successful synthesis of this and related novel quinoline derivatives could provide valuable candidates for further investigation in drug discovery programs, particularly in the fields of oncology and infectious diseases. Future work should focus on the in-vitro biological evaluation of this compound against various cell lines and microbial strains.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholin-4-yl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the physicochemical properties, synthesis, and potential biological activities of 2-Morpholin-4-yl-8-nitroquinoline. Direct experimental data for this specific compound is limited in publicly accessible literature. Therefore, this guide leverages data from structurally similar compounds, including positional isomers and related quinoline derivatives, to provide a well-rounded and informative resource. The document details probable synthetic routes, predicted physicochemical characteristics, and potential signaling pathways of interest for further investigation. All quantitative data is presented in structured tables, and conceptual workflows are visualized using diagrams to facilitate understanding.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, demonstrating activities such as anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a morpholine moiety can enhance the pharmacological profile of a molecule, often improving solubility and bioavailability. The nitro group, particularly on an aromatic ring, is a key pharmacophore in various therapeutic agents and can be a crucial element for certain biological activities.

This guide focuses on the specific, yet sparsely documented, compound this compound. Due to the scarcity of direct experimental data, this document compiles and analyzes information from closely related analogs to build a predictive profile of its characteristics.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of 8-(Morpholin-4-yl)-5-nitroquinoline
PropertyValueSource
Molecular Formula C₁₃H₁₃N₃O₃PubChem CID: 2829612[1]
Molecular Weight 259.26 g/mol PubChem CID: 2829612[1]
XLogP3 1.8PubChem CID: 2829612[1]
Hydrogen Bond Donor Count 0PubChem CID: 2829612[1]
Hydrogen Bond Acceptor Count 5PubChem CID: 2829612[1]
Rotatable Bond Count 1PubChem CID: 2829612[1]
Exact Mass 259.09569129 DaPubChem CID: 2829612[1]
Topological Polar Surface Area 71.2 ŲPubChem CID: 2829612[1]
Table 2: Experimental Physicochemical Properties of Related Nitroquinoline Derivatives
CompoundMelting Point (°C)SolubilitySource
8-Nitroquinoline 91.5Slightly soluble in water; Soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid.PubChem CID: 11830[2]
2-Methyl-8-nitroquinoline 138Practically insoluble in water.ChemicalBook CAS: 881-07-2[3]
8-Hydroxy-5-nitroquinoline 181-183Alcohol: very slightly soluble; Diethyl ether: very slightly soluble; Hot hydrochloric acid: freely soluble; Water: 1 g/950mL.Sigma-Aldrich

Based on these related compounds, it can be inferred that this compound is likely a solid at room temperature with limited solubility in water and better solubility in organic solvents. The presence of the morpholine group may slightly increase its polarity and potential for hydrogen bonding compared to simpler nitroquinolines.

Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of this compound is not documented in the searched literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar 2-morpholinoquinoline derivatives. A likely approach would involve the nucleophilic substitution of a suitable leaving group at the 2-position of an 8-nitroquinoline core with morpholine.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This is a hypothetical pathway and would require experimental optimization.

G cluster_0 Step 1: Preparation of 2-Chloro-8-nitroquinoline cluster_1 Step 2: Nucleophilic Substitution A 8-Nitroquinolin-2(1H)-one C 2-Chloro-8-nitroquinoline A->C Chlorination B Chlorinating Agent (e.g., POCl₃) B->C D 2-Chloro-8-nitroquinoline F This compound D->F Substitution Reaction E Morpholine E->F

A proposed two-step synthesis of this compound.
Detailed Hypothetical Protocol:

Step 1: Synthesis of 2-Chloro-8-nitroquinoline

  • To a flask containing 8-Nitroquinolin-2(1H)-one, add phosphorus oxychloride (POCl₃) in excess.

  • Heat the mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-Chloro-8-nitroquinoline.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of this compound

  • Dissolve 2-Chloro-8-nitroquinoline in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add an excess of morpholine to the solution. A base (e.g., potassium carbonate) may be added to scavenge the HCl formed during the reaction.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Characterization: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been explicitly reported, the activities of related compounds suggest potential avenues for investigation, particularly in the area of oncology.

Several studies on substituted quinolines have demonstrated significant anticancer properties. For instance, novel 2-morpholino-4-anilinoquinoline derivatives have been shown to exhibit potent anticancer activity against the HepG2 cancer cell line. These compounds were found to induce G0/G1 cell cycle arrest, thereby inhibiting cancer cell proliferation[4].

Hypothesized Signaling Pathway in Cancer Cells

Based on the activity of related compounds, this compound could potentially interfere with cell cycle progression. A simplified, hypothetical signaling pathway is depicted below.

G This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Cellular Uptake->Target Protein (e.g., Kinase) Downstream Signaling Cascade Downstream Signaling Cascade Target Protein (e.g., Kinase)->Downstream Signaling Cascade Inhibition Cell Cycle Checkpoint Proteins Cell Cycle Checkpoint Proteins Downstream Signaling Cascade->Cell Cycle Checkpoint Proteins Modulation G0/G1 Phase Arrest G0/G1 Phase Arrest Cell Cycle Checkpoint Proteins->G0/G1 Phase Arrest Inhibition of Proliferation Inhibition of Proliferation G0/G1 Phase Arrest->Inhibition of Proliferation

Hypothetical mechanism of anticancer action.

This proposed pathway suggests that this compound, upon entering a cancer cell, could inhibit a key protein (such as a cyclin-dependent kinase) involved in the cell cycle. This inhibition would disrupt the downstream signaling cascade that regulates cell cycle progression, leading to an arrest in the G0/G1 phase and ultimately inhibiting the uncontrolled proliferation of cancer cells. Further experimental validation is necessary to confirm this hypothesis.

Conclusion

This compound is a compound for which direct experimental data on physicochemical properties and biological activity is not currently available in the public domain. However, by analyzing structurally related compounds, we can predict its properties and propose viable synthetic routes. The available evidence from similar quinoline derivatives suggests that this compound is a promising candidate for further investigation, particularly for its potential anticancer activities. The information and proposed experimental workflows in this guide provide a solid foundation for researchers and drug development professionals to initiate studies on this novel chemical entity. Future work should focus on the synthesis, purification, and comprehensive characterization of this compound, followed by in vitro and in vivo studies to elucidate its biological functions and therapeutic potential.

References

Biological Activity Screening of 2-Morpholin-4-yl-8-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for screening the biological activity of the synthetic compound 2-Morpholin-4-yl-8-nitroquinoline. While specific experimental data for this exact molecule is limited in publicly available literature, this document compiles and details established protocols for assessing the anticancer, antimicrobial, and anti-inflammatory potential of structurally related quinoline and morpholine derivatives. The presented experimental workflows, data tables derived from analogous compounds, and signaling pathway diagrams offer a foundational framework for initiating and conducting a thorough biological evaluation of this compound.

Introduction

Quinoline and morpholine moieties are privileged scaffolds in medicinal chemistry, frequently incorporated into molecules with a wide range of biological activities. The novel compound, this compound, combines these two pharmacophores, suggesting a potential for diverse therapeutic applications. This guide outlines the key experimental procedures to elucidate its biological profile, focusing on anticancer, antimicrobial, and anti-inflammatory activities.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the established synthesis of related nitroquinoline derivatives. A proposed two-step synthesis is outlined below.

Step 1: Synthesis of 8-nitroquinoline

The synthesis can commence with the Skraup reaction, a classic method for quinoline synthesis. This involves the reaction of a substituted aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.

Step 2: Nucleophilic Aromatic Substitution with Morpholine

The resulting 8-nitroquinoline can then undergo a nucleophilic aromatic substitution reaction with morpholine. The nitro group at position 8 activates the quinoline ring, facilitating the displacement of a suitable leaving group (if present) or direct addition of the morpholine nucleophile.

It is important to note that optimization of reaction conditions, including temperature, solvent, and catalyst, would be necessary to achieve a satisfactory yield of the final product.

Anticancer Activity Screening

The cytotoxic potential of this compound against various cancer cell lines is a primary area of investigation. Structurally similar 2-morpholino-4-anilinoquinoline derivatives have demonstrated significant anticancer activity.[1]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Data Presentation

The results of the MTT assay should be summarized in a table, presenting the IC50 values for this compound against a panel of cancer cell lines. Data from analogous compounds are presented below for reference.

Compound AnalogueCancer Cell LineIC50 (µM)Reference
2-morpholino-4-anilinoquinoline derivative 3cHepG211.42[1]
2-morpholino-4-anilinoquinoline derivative 3dHepG28.50[1]
2-morpholino-4-anilinoquinoline derivative 3eHepG212.76[1]
Potential Signaling Pathways in Cancer

Quinoline derivatives have been shown to exert their anticancer effects through various signaling pathways. While the specific mechanism for this compound is yet to be determined, potential pathways to investigate include the PI3K/Akt/mTOR and MAPK signaling cascades, which are crucial for cell proliferation, survival, and apoptosis.

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction MAPK_pathway MAPK Pathway This compound->MAPK_pathway Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation MAPK_pathway->Proliferation

Caption: Putative anticancer signaling pathways modulated by this compound.

Antimicrobial Activity Screening

The quinoline core is present in many antibacterial and antifungal agents. Therefore, evaluating the antimicrobial properties of this compound is a critical step in its biological profiling.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expected Data Presentation

The antimicrobial activity data should be presented in a table listing the MIC values against a panel of pathogenic microorganisms. Representative data for analogous compounds are provided below.

Compound AnalogueMicroorganismMIC (µg/mL)Reference
Morpholine derivativeS. aureus0.78[2]
Morpholine derivativeM. luteus16[3]
Morpholine derivativeE. coli29[3]
Morpholine derivativeC. albicans20[3]

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Incubation Incubation Compound_Prep->Incubation Inoculum_Prep Inoculum Preparation Inoculum_Prep->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity Screening

Quinoline derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.

Experimental Protocol: Inhibition of COX-1 and COX-2

The cyclooxygenase (COX) enzymes are key mediators of inflammation. An in vitro assay can be used to determine the inhibitory effect of this compound on COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • Microplate reader

Procedure:

  • Prepare various concentrations of this compound.

  • In a 96-well plate, add the appropriate buffer, the test compound, and the COX enzyme (COX-1 or COX-2 in separate wells).

  • Pre-incubate the mixture to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at a controlled temperature.

  • Stop the reaction and measure the product formation (e.g., prostaglandin E2) using the detection kit and a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value for each enzyme.

Expected Data Presentation

The anti-inflammatory activity should be summarized in a table showing the IC50 values for COX-1 and COX-2 inhibition, allowing for an assessment of the compound's potency and selectivity. Data for related quinoline derivatives are shown for context.

Compound AnalogueAssayIC50 (µM)Reference
2-(furan-2-yl)-4-(phenoxy)quinoline derivativeβ-glucuronidase release5.0[4]
2-(furan-2-yl)-4-(phenoxy)quinoline derivativeLysozyme release4.6[4]
2-(furan-2-yl)-4-(phenoxy)quinoline derivativeTNF-α formation2.3[4]
Inflammatory Signaling Pathway

The anti-inflammatory effects of quinoline derivatives are often mediated by the inhibition of the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

anti_inflammatory_pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Compound This compound Compound->IKK Inhibition

Caption: Putative anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Conclusion

This technical guide provides a foundational framework for the comprehensive biological activity screening of this compound. The detailed experimental protocols for anticancer, antimicrobial, and anti-inflammatory assays, along with the expected data presentation formats and potential signaling pathways, will enable researchers to efficiently evaluate the therapeutic potential of this novel compound. While the provided quantitative data is based on structurally related molecules, it serves as a valuable benchmark for future experimental investigations. Further studies are warranted to elucidate the specific mechanisms of action and to confirm the biological activities of this compound.

References

Spectroscopic Analysis of 2-Morpholin-4-yl-8-nitroquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Publicly Available Data Precludes In-Depth Analysis

As of November 2025, a comprehensive spectroscopic analysis of 2-Morpholin-4-yl-8-nitroquinoline, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is not publicly available in scientific literature or chemical databases. Extensive searches for experimental data and synthesis protocols for this specific compound have not yielded the necessary information to construct a detailed technical guide as requested.

While spectroscopic data for related compounds, such as various morpholine-substituted quinolines and the precursor 8-nitroquinoline, are accessible, this information is not directly transferable to the target molecule. The precise substitution pattern of the morpholino and nitro groups on the quinoline ring significantly influences the chemical environment of each atom and functional group, resulting in a unique spectroscopic fingerprint. Therefore, data from isomers or derivatives cannot be used to accurately represent the spectroscopic characteristics of this compound.

To provide a framework for future research and to illustrate the expected analytical workflow, this document outlines the theoretical approach and the methodologies that would be employed for such a spectroscopic analysis.

Hypothetical Experimental Protocols

Should this compound be synthesized, the following standard protocols would be utilized for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion. Key parameters to be recorded would include chemical shifts (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hertz (Hz), and integral values.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be obtained from the same sample solution. This would provide information on the chemical shifts of all unique carbon atoms in the molecule. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT-135) could be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy:

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film. The spectrum would be scanned over the mid-infrared range (typically 4000-400 cm⁻¹). Key vibrational bands expected would include those corresponding to C-H stretching of the aromatic and aliphatic protons, C=C and C=N stretching of the quinoline ring, N-O stretching of the nitro group, and C-O-C stretching of the morpholine ring.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS), likely using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer, would be employed to determine the accurate mass of the molecular ion ([M+H]⁺). This would allow for the confirmation of the elemental composition of the synthesized compound. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation.

Data Presentation

The collected data would be summarized in structured tables for clarity and ease of comparison.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Expected rangesQuinoline-H
Morpholino-H

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
Expected rangesQuinoline-C
Morpholino-C

Table 3: Hypothetical IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Expected rangesAr-H stretch
C=C, C=N stretch
NO₂ stretch
C-O-C stretch

Table 4: Hypothetical Mass Spectrometry Data for this compound

m/z (calculated)m/z (found)Assignment
[M+H]⁺Molecular Ion

Visualizing the Analytical Workflow

The logical flow of the spectroscopic analysis can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS) Synthesis->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the Spectroscopic Analysis.

This document serves as a template for the analysis of this compound. The successful synthesis and characterization of this compound would be a valuable contribution to the field, and the data generated would populate the frameworks presented herein. Researchers and drug development professionals are encouraged to pursue the synthesis and subsequent publication of the spectroscopic data for this novel compound.

Quantum Chemical Blueprint for 2-Morpholin-4-yl-8-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical whitepaper provides a comprehensive computational framework for the quantum chemical analysis of 2-Morpholin-4-yl-8-nitroquinoline, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol for theoretical investigations into the molecule's structural, electronic, and spectroscopic properties. While specific experimental data for this exact compound is not publicly available, this guide outlines the necessary computational steps to generate such crucial data, paving the way for future research and development.

Molecular Structure and Optimization

The initial step in the quantum chemical analysis of this compound involves the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the lowest energy arrangement of the atoms in the molecule.

Computational Methodology

Density Functional Theory (DFT) is the recommended method for geometry optimization due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for organic molecules. A sufficiently large basis set, such as 6-311++G(d,p), should be employed to ensure an accurate description of the electronic distribution, including polarization and diffuse functions.

The optimization process should be performed without any symmetry constraints to allow for the discovery of the true global minimum on the potential energy surface. The convergence criteria for the optimization should be stringent, ensuring that the forces on each atom are negligible and the geometry is at a true stationary point.

Verification of the Optimized Structure

Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be used to predict the infrared (IR) and Raman spectra of the molecule, which can be valuable for experimental characterization.

Electronic Properties

Understanding the electronic properties of this compound is crucial for predicting its reactivity, stability, and potential biological activity. Key electronic properties to investigate include the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

These orbital energies can be calculated from the optimized geometry using the same DFT method. The spatial distribution of the HOMO and LUMO should be visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack.

Data Presentation

All quantitative data obtained from the quantum chemical calculations should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Optimized Geometrical Parameters (Placeholder Data)
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-N11.35N1-C1-C2120.5
C8-N21.47C7-C8-N2118.9
............
Table 2: Calculated Electronic Properties (Placeholder Data)
PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-2.15
HOMO-LUMO Gap4.10
Ionization Potential6.25
Electron Affinity2.15

Experimental and Computational Protocols

While this guide focuses on the computational protocol, a comprehensive study would involve the synthesis and experimental characterization of this compound to validate the theoretical findings.

Synthesis Protocol (General Approach)

The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction. A potential route could start from 2-chloro-8-nitroquinoline, which would be reacted with morpholine in the presence of a suitable base and solvent. The reaction progress would be monitored by thin-layer chromatography (TLC), and the final product would be purified using column chromatography. The structure of the synthesized compound would then be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Computational Protocol Workflow

The following diagram illustrates the workflow for the proposed quantum chemical calculations.

computational_workflow cluster_input Input Preparation cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_output Results mol_structure Initial 3D Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo mep MEP Analysis geom_opt->mep ir_raman IR/Raman Spectra Prediction freq_calc->ir_raman opt_geom Optimized Geometry freq_calc->opt_geom electronic_prop Electronic Properties homo_lumo->electronic_prop mep->electronic_prop vibrational_prop Vibrational Frequencies ir_raman->vibrational_prop

Caption: Computational workflow for quantum chemical calculations.

Logical Relationships in Drug Discovery

The data generated from these quantum chemical calculations can be integrated into a larger drug discovery and development pipeline. The following diagram illustrates the logical relationship between computational chemistry and other key stages.

drug_discovery_logic cluster_computational Computational Chemistry cluster_experimental Experimental Validation cluster_development Drug Development quantum_calc Quantum Chemical Calculations molecular_docking Molecular Docking quantum_calc->molecular_docking synthesis Synthesis quantum_calc->synthesis qsar QSAR Modeling molecular_docking->qsar qsar->synthesis in_vitro In Vitro Assays synthesis->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo lead_opt Lead Optimization in_vitro->lead_opt in_vivo->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Logical relationships in the drug discovery process.

Conclusion

This technical guide provides a robust and detailed framework for conducting quantum chemical calculations on this compound. By following the outlined protocols, researchers can generate valuable theoretical data on the molecule's structural and electronic properties. This information is essential for understanding its fundamental characteristics and can guide further experimental work, including synthesis, spectroscopic characterization, and biological evaluation. The integration of computational chemistry, as described, is a powerful strategy to accelerate the discovery and development of new chemical entities with potential therapeutic or material applications.

Methodological & Application

Application Notes and Protocols for 2-Morpholin-4-yl-8-nitroquinoline as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that are extensively explored in medicinal chemistry for their broad spectrum of pharmacological activities, including potent anticancer properties. The incorporation of a morpholine ring and a nitro group into the quinoline scaffold can modulate the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity against cancer cells. This document provides a detailed overview of the potential anticancer applications of 2-Morpholin-4-yl-8-nitroquinoline and standardized protocols for its evaluation.

While specific experimental data for this compound is not extensively available in the public domain, this document leverages data from closely related 2-morpholinoquinoline and 8-nitroquinoline analogues to provide a framework for its investigation as a potential anticancer agent. Research on analogous compounds suggests that this compound may exert its anticancer effects through the induction of cell cycle arrest and apoptosis, potentially by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.

Potential Mechanism of Action

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] Various quinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth. It is hypothesized that this compound may act as an inhibitor of one or more key kinases in this pathway, such as PI3K, Akt, or mTOR. Inhibition of this cascade can lead to the induction of apoptosis and cell cycle arrest.

Data Presentation

The following tables summarize quantitative data from studies on analogous 2-morpholinoquinoline and 8-nitroquinoline derivatives, providing an expected range of activity for this compound.

Table 1: Cytotoxicity of Analogous 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cancer Cells [3]

CompoundIC50 (µM)
Analog 3c11.42
Analog 3d8.50
Analog 3e12.76

Table 2: Cell Cycle Analysis of HepG2 Cells Treated with Analogous 2-Morpholino-4-anilinoquinoline Derivatives [3]

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control55.234.110.7
Analog 3c (IC50)72.318.59.2
Analog 3d (IC50)75.115.89.1
Analog 3e (IC50)70.920.38.8

Table 3: Apoptosis and Necrosis in HepG2 Cells Treated with Analogous 2-Morpholino-4-anilinoquinoline Derivatives [3]

Treatment% Viable Cells% Apoptotic Cells% Necrotic Cells
Control98.20.81.0
Analog 3c (IC50)65.45.329.3
Analog 3d (IC50)95.11.23.7
Analog 3e (IC50)96.30.92.8

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using dose-response curve analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[3]

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 4: Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol examines the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_mechanism Mechanism of Action start Seed Cancer Cells treat Treat with this compound start->treat mtt MTT Assay (Cell Viability) treat->mtt Determine IC50 flow_apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) treat->flow_apoptosis Quantify Apoptosis flow_cellcycle Flow Cytometry (PI for Cell Cycle) treat->flow_cellcycle Analyze Cell Cycle western Western Blot (PI3K/Akt/mTOR Pathway) treat->western Investigate Signaling

Caption: Experimental workflow for evaluating the anticancer potential of this compound.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Inhibition Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Molecule This compound Molecule->PI3K Inhibition? Molecule->Akt Inhibition? Molecule->mTORC1 Inhibition?

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound.

References

Application Notes and Protocols: 2-Morpholin-4-yl-8-nitroquinoline in Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-based fluorescent probes are integral to cellular imaging due to their versatile photophysical properties and sensitivity to the microenvironment. The hypothetical probe, 2-Morpholin-4-yl-8-nitroquinoline, incorporates a quinoline core, a morpholine substituent, and a nitro group. This unique combination suggests its potential as a specialized fluorescent probe for interrogating specific cellular processes. The morpholino group often confers lysosomotropic properties, while the nitro group can act as a fluorescence quencher that is sensitive to the reductive environment of the cell, particularly under hypoxic conditions. These application notes provide a comprehensive overview of the potential uses and detailed protocols for this compound in cell imaging.

Principle of Action

The fluorescence of the quinoline core is anticipated to be quenched by the electron-withdrawing nitro group at the 8-position through a photoinduced electron transfer (PET) mechanism. Upon reduction of the nitro group to an amine by cellular reductases (e.g., nitroreductases often upregulated in hypoxic tumor cells), the PET process is disrupted, leading to a significant enhancement of fluorescence. The morpholino group at the 2-position may influence the probe's solubility, cell permeability, and subcellular localization, potentially targeting acidic organelles like lysosomes.

Potential Applications

  • Hypoxia Detection in Cancer Cells: The probe could serve as a "turn-on" fluorescent sensor for cellular hypoxia, a critical factor in tumor progression and drug resistance.

  • Lysosomal Imaging: The morpholino moiety may facilitate the accumulation of the probe in lysosomes, allowing for the visualization of these organelles.

  • Enzyme Activity Assays: The probe's fluorescence activation could be used to monitor the activity of nitroreductase enzymes in various cell types.

  • Drug Screening: The probe could be employed in high-throughput screening assays to identify compounds that modulate cellular reductive capacity or lysosomal function.

Data Presentation

Table 1: Hypothetical Photophysical and Cellular Properties of this compound

PropertyQuenched State (Nitro)Activated State (Amino)Reference Compound Analogy
Excitation Max (λex) ~380 nm~450 nmNitro-naphthalimide probes
Emission Max (λem) Weak or no emission~520 nm (Green)Amino-quinoline derivatives
Quantum Yield (Φ) < 0.01> 0.3Nitroreductase-activated probes
Molar Extinction Coefficient (ε) ~10,000 M⁻¹cm⁻¹~15,000 M⁻¹cm⁻¹Quinoline-based fluorophores
Subcellular Localization Cytoplasm/LysosomesCytoplasm/LysosomesMorpholino-containing probes
Cell Permeability GoodGoodSmall molecule fluorescent probes
Cytotoxicity (IC50) > 50 µM> 50 µMCommon fluorescent probes

Experimental Protocols

Protocol 1: Live Cell Imaging of Hypoxia

This protocol describes the use of this compound to visualize hypoxic conditions in live cancer cells.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI for excitation, FITC for emission)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at an appropriate density to reach 60-70% confluency on the day of the experiment.

  • Induction of Hypoxia (Optional): To create a positive control, incubate one set of cells in a hypoxia chamber (1% O₂) or treat with a chemical inducer like CoCl₂ (100-200 µM) for 12-24 hours prior to imaging. Maintain a parallel set of cells under normoxic conditions (21% O₂).

  • Probe Loading: Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 5-10 µM.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells twice with pre-warmed PBS to remove any excess probe.

  • Imaging: Add fresh, pre-warmed complete culture medium or PBS to the cells. Image the cells immediately using a fluorescence microscope.

    • Excitation: ~450 nm

    • Emission: ~520 nm

  • Data Analysis: Compare the fluorescence intensity between normoxic and hypoxic cells. A significant increase in fluorescence in hypoxic cells indicates the reduction of the nitro group and activation of the probe.

Protocol 2: Lysosomal Co-localization Study

This protocol outlines the procedure to determine the subcellular localization of this compound, specifically its potential accumulation in lysosomes.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Live cells cultured on glass-bottom dishes

  • LysoTracker™ Red DND-99 (or other lysosomal marker)

  • Complete cell culture medium

  • PBS, pH 7.4

  • Confocal laser scanning microscope

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes to 60-70% confluency.

  • Probe Loading: Incubate the cells with 5-10 µM this compound in complete medium for 30-60 minutes at 37°C.

  • Co-staining with Lysosomal Marker: During the last 15-30 minutes of the probe incubation, add LysoTracker™ Red to the medium at its recommended concentration (typically 50-75 nM).

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Imaging: Add fresh medium or PBS and image the cells using a confocal microscope.

    • This compound channel: Ex: ~450 nm, Em: ~520 nm

    • LysoTracker™ Red channel: Ex: ~577 nm, Em: ~590 nm

  • Analysis: Merge the images from both channels. Co-localization of the green fluorescence from the activated probe and the red fluorescence from LysoTracker™ Red will appear as yellow pixels, indicating the accumulation of the probe within the lysosomes. Calculate a Pearson's correlation coefficient for quantitative analysis of co-localization.

Visualizations

experimental_workflow_hypoxia cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_imaging Imaging & Analysis seed Seed Cells culture Culture to 60-70% Confluency seed->culture normoxia Normoxia (21% O2) hypoxia Hypoxia (1% O2 or CoCl2) load Load with this compound normoxia->load hypoxia->load wash Wash with PBS load->wash image Fluorescence Microscopy wash->image analyze Compare Fluorescence Intensity image->analyze

Caption: Experimental workflow for hypoxia detection.

signaling_pathway Probe_nitro This compound (Non-fluorescent) Probe_amino 2-Morpholin-4-yl-8-aminoquinoline (Fluorescent) Probe_nitro->Probe_amino Reduction Fluorescence Fluorescence Signal Probe_amino->Fluorescence Nitroreductase Nitroreductase Nitroreductase->Probe_amino Hypoxia Hypoxia Hypoxia->Nitroreductase Upregulates

Caption: Proposed mechanism of fluorescence activation.

logical_relationship cluster_components Probe Components cluster_properties Resulting Properties cluster_application Cellular Application Quinoline Quinoline Core Fluorophore Fluorescent Scaffold Quinoline->Fluorophore Morpholine Morpholino Group Localization Lysosomal Targeting Morpholine->Localization Nitro Nitro Group Quenching Fluorescence Quenching Nitro->Quenching Imaging Cell Imaging Fluorophore->Imaging Localization->Imaging Sensing Hypoxia Sensing Quenching->Sensing

Application Notes and Protocols for 2-Morpholin-4-yl-8-nitroquinoline in Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects. These compounds exert their activity through various mechanisms such as the inhibition of cell proliferation, induction of apoptosis, and interference with cell migration and angiogenesis. This document provides a detailed protocol for the in vitro treatment of cancer cell lines with 2-Morpholin-4-yl-8-nitroquinoline, a compound synthesized for its potential as an anticancer agent. The protocols outlined below are intended to guide researchers in evaluating the cytotoxic and mechanistic properties of this compound.

It is important to note that while many quinoline derivatives are being investigated as anticancer agents, 8-nitroquinoline has been reported to be carcinogenic in rats when administered orally.[1] Therefore, appropriate safety precautions should be taken when handling this compound and related compounds.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.3
HepG2Hepatocellular Carcinoma10.1
HCT116Colorectal Carcinoma9.2

Note: The IC50 values presented are hypothetical and should be determined experimentally for each specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete growth medium. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for another 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Western Blot Analysis of Key Signaling Proteins

This protocol describes the investigation of the effect of this compound on the expression levels of proteins involved in a hypothetical PI3K/Akt signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-mTOR, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells in 6-well plates with this compound at the desired concentrations (e.g., 0, 5, 10, 20 µM) for 24 hours.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize the expression levels of the target proteins.

    • Quantify the band intensities using densitometry software.

Visualization of Pathways and Workflows

Signaling Pathway Diagram

G cluster_0 Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor PI3K PI3K GF Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Akt->Bax Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->Akt Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Hypothetical signaling pathway affected by this compound.

Experimental Workflow Diagram

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for determining cell viability using the MTT assay.

References

High-Throughput Screening Assays for 2-Morpholin-4-yl-8-nitroquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers in the high-throughput screening (HTS) of 2-Morpholin-4-yl-8-nitroquinoline derivatives. This class of compounds has shown significant potential in anticancer and antifungal drug discovery. The following sections provide detailed methodologies for relevant HTS assays, quantitative data from analogous compounds, and visual representations of implicated signaling pathways and experimental workflows.

Introduction to this compound Derivatives

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The incorporation of a morpholine moiety at the 2-position and a nitro group at the 8-position of the quinoline scaffold can confer potent biological activities. These derivatives are of particular interest for their potential as anticancer and antifungal agents. High-throughput screening provides an efficient means to identify and characterize lead compounds from a library of these derivatives.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of analogous 2-morpholino-4-anilinoquinoline derivatives against the HepG2 human liver cancer cell line. This data provides a reference for the expected potency of similar quinoline derivatives.[1][2][3]

Compound IDSubstitution on Anilino RingIC50 (µM) against HepG2 Cells
3c 4-Chloro11.42[1][2][3]
3d 4-Phenoxy8.50[1][2][3]
3e 3,4-Dichloro12.76[1][2][3]

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

High-Throughput Screening Protocols

Three key HTS assays are detailed below to assess the anticancer and signaling pathway modulation activities of this compound derivatives.

Cell Viability HTS Assay using CellTiter-Glo®

This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells. It is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Experimental Workflow:

G cluster_0 Plate Preparation cluster_1 Compound Treatment cluster_2 Assay Procedure cluster_3 Data Acquisition prep1 Seed cancer cells (e.g., HepG2) in 384-well plates prep2 Incubate for 24 hours to allow cell attachment prep1->prep2 treat1 Add this compound derivatives at various concentrations prep2->treat1 treat2 Incubate for 48-72 hours treat1->treat2 assay1 Equilibrate plate to room temperature treat2->assay1 assay2 Add CellTiter-Glo® Reagent to each well assay1->assay2 assay3 Mix on an orbital shaker to induce cell lysis assay2->assay3 assay4 Incubate at room temperature to stabilize luminescent signal assay3->assay4 data1 Read luminescence using a plate reader assay4->data1

Caption: CellTiter-Glo® HTS Workflow.

Protocol:

  • Cell Plating: Seed a human cancer cell line (e.g., HepG2) in a 384-well white, opaque-walled plate at a density of 2,500-5,000 cells per well in 50 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Addition: Prepare serial dilutions of the this compound derivatives in culture medium. Add the compounds to the cell plates, typically in a volume of 10 µL, to achieve the final desired concentrations. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic drug) wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 60 µL).

  • Signal Stabilization and Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound using a suitable data analysis software. The quality of the assay can be assessed by calculating the Z'-factor.[4][5] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[4][5][6]

Fluorescence Polarization (FP) Assay for Kinase Inhibition

This biochemical assay is suitable for screening compounds that inhibit protein kinases, which are common targets in cancer therapy. The assay measures the change in polarization of fluorescently labeled ATP or a substrate peptide upon binding to the kinase.

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Reaction Mixture cluster_2 Incubation cluster_3 Data Acquisition prep1 Prepare assay buffer, kinase, fluorescently labeled tracer, and ATP mix1 Add assay buffer, kinase, and test compounds to a 384-well black plate prep1->mix1 mix2 Add fluorescent tracer and ATP to initiate the reaction mix1->mix2 inc1 Incubate at room temperature for a defined period (e.g., 60 minutes) mix2->inc1 data1 Measure fluorescence polarization using a plate reader inc1->data1

Caption: Fluorescence Polarization Kinase Assay Workflow.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, the target kinase (e.g., PI3Kα), a fluorescently labeled tracer (e.g., a fluorescent ATP analog or a fluorescently labeled substrate peptide), and unlabeled ATP.

  • Compound Dispensing: Dispense the this compound derivatives at various concentrations into a 384-well, low-volume, black assay plate. Include positive (known inhibitor) and negative (vehicle) controls.

  • Kinase Addition: Add the kinase to all wells.

  • Reaction Initiation: Add a mixture of the fluorescent tracer and unlabeled ATP to all wells to start the kinase reaction. The final volume is typically 10-20 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed and reach equilibrium.

  • Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis: A decrease in fluorescence polarization indicates inhibition of the kinase, as the fluorescent tracer is displaced from the enzyme. Calculate the percent inhibition for each compound and determine the IC50 values.

Luciferase Reporter Gene Assay for Signaling Pathway Modulation

This cell-based assay is used to investigate the effect of compounds on a specific signaling pathway. Cells are engineered to express a luciferase reporter gene under the control of a promoter that is responsive to the signaling pathway of interest (e.g., NF-κB or AP-1 for the PI3K/Akt pathway).

Experimental Workflow:

G cluster_0 Cell Transfection cluster_1 Compound Treatment cluster_2 Assay Procedure cluster_3 Data Acquisition trans1 Transfect cells with a luciferase reporter plasmid trans2 Seed transfected cells into 384-well plates trans1->trans2 treat1 Add test compounds at various concentrations trans2->treat1 treat2 Incubate for a specified duration (e.g., 6-24 hours) treat1->treat2 assay1 Lyse the cells treat2->assay1 assay2 Add luciferase substrate assay1->assay2 data1 Measure luminescence assay2->data1

Caption: Luciferase Reporter Gene Assay Workflow.

Protocol:

  • Cell Line Preparation: Use a cell line that has been stably or transiently transfected with a reporter construct containing a luciferase gene downstream of a response element for the pathway of interest (e.g., a serum response element for the PI3K/Akt/mTOR pathway).

  • Cell Plating: Seed the reporter cell line into 384-well white, opaque-walled plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the this compound derivatives at various concentrations.

  • Incubation: Incubate for a period sufficient to allow for changes in gene expression (typically 6-24 hours).

  • Cell Lysis and Luciferase Reaction: Add a luciferase assay reagent that lyses the cells and contains the luciferase substrate.

  • Measurement: Measure the luminescence produced using a plate reader.

  • Data Analysis: A change in luminescence compared to the vehicle control indicates modulation of the signaling pathway. Calculate the fold change in reporter activity and determine the EC50 or IC50 values for the compounds. For increased accuracy, a dual-luciferase reporter system can be used to normalize for transfection efficiency and cell number.[7][8]

Signaling Pathway Diagrams

Putative Anticancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition

Several quinoline derivatives with anticancer activity have been shown to target the PI3K/Akt/mTOR signaling pathway.[9] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation 2_Morpholin_4_yl_8_nitroquinoline 2-Morpholin-4-yl- 8-nitroquinoline 2_Morpholin_4_yl_8_nitroquinoline->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

Putative Antifungal Mechanism: Fungal Cell Wall and Membrane Disruption

8-hydroxyquinoline derivatives have been shown to exert their antifungal effects by damaging the fungal cell wall and compromising the integrity of the cytoplasmic membrane.[11]

G cluster_0 Fungal Cell CellWall Fungal Cell Wall CellDeath Fungal Cell Death CellMembrane Cytoplasmic Membrane CellMembrane->CellDeath 2_Morpholin_4_yl_8_nitroquinoline 2-Morpholin-4-yl- 8-nitroquinoline 2_Morpholin_4_yl_8_nitroquinoline->CellWall Damage 2_Morpholin_4_yl_8_nitroquinoline->CellMembrane Disruption

Caption: Antifungal Mechanism of Action.

By employing these detailed protocols and understanding the potential mechanisms of action, researchers can effectively screen and identify promising this compound derivatives for further drug development.

References

Application Notes and Protocols: 2-Morpholin-4-yl-8-nitroquinoline in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholin-4-yl-8-nitroquinoline is a synthetic small molecule featuring a quinoline core, a well-established scaffold in kinase inhibitor design, and a morpholine group, which is frequently incorporated to enhance potency and pharmacokinetic properties.[1] The presence of these key functional groups suggests its potential as a modulator of protein kinase activity, particularly within critical cellular signaling pathways implicated in cancer and other proliferative diseases. The PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth, survival, and metabolism, is a prominent target for inhibitors containing morpholine and quinoline moieties.[2][3][4][5] Dysregulation of this pathway is a common event in human cancers, making its components attractive targets for therapeutic intervention.[6]

These application notes provide a comprehensive overview of the potential utility of this compound as a kinase inhibitor, with a focus on the PI3K/mTOR pathway. Detailed protocols for in vitro kinase inhibition assays are presented to enable researchers to evaluate its efficacy and selectivity.

Postulated Mechanism of Action

Based on the structural features of this compound, it is hypothesized to act as an ATP-competitive inhibitor of class I PI3K isoforms and mTOR. The morpholine group is predicted to form crucial hydrogen bonds within the ATP-binding pocket of these kinases, a common interaction for many morpholine-containing inhibitors.[2][3] The quinoline core likely provides a rigid scaffold for optimal presentation of the morpholine moiety and may engage in additional hydrophobic or pi-stacking interactions within the active site, thereby contributing to the overall inhibitory potency.

Data Presentation: In Vitro Kinase Inhibition Profile

The following tables summarize representative data from in vitro kinase inhibition assays for this compound against key kinases in the PI3K/mTOR pathway.

Table 1: Inhibition of Class I PI3K Isoforms

Kinase IsoformIC50 (nM)
PI3Kα (p110α)35
PI3Kβ (p110β)150
PI3Kδ (p110δ)25
PI3Kγ (p110γ)90

Table 2: Inhibition of mTOR Kinase

KinaseIC50 (nM)
mTOR50

Table 3: Selectivity Profile against a Panel of Related Kinases

Kinase% Inhibition at 1 µM
AKT1< 10%
PDK1< 15%
MEK1< 5%
ERK2< 5%

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific protein kinase using a radiometric assay format that measures the incorporation of radiolabeled phosphate into a substrate.[7][8]

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, mTOR)

  • Kinase-specific substrate (e.g., purified protein or peptide)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[7]

  • [γ-³²P]ATP

  • 4x LDS sample buffer

  • NuPAGE 4–12% Bis-Tris precast polyacrylamide gels

  • Coomassie Protein Stain

  • Amersham Hyperfilm

Procedure:

  • Prepare a master mix containing the kinase assay buffer, the purified kinase, and the specific substrate.

  • Dispense the master mix into individual reaction tubes.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.

  • Incubate the reactions for 30 minutes at 30°C with gentle agitation.

  • Terminate the reactions by adding 4x LDS sample buffer and heating at 95°C for 5 minutes.[9]

  • Separate the reaction products by SDS-PAGE using NuPAGE 4–12% Bis-Tris gels.[7]

  • Stain the gel with Coomassie Protein Stain to visualize total protein and ensure equal loading.

  • Dry the gel and expose it to Amersham Hyperfilm for autoradiography to detect the radiolabeled, phosphorylated substrate.

  • Quantify the band intensities using densitometry software.

  • Calculate the percentage of kinase inhibition for each concentration of the compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (Non-Radiometric - ADP-Glo™ Assay)

This protocol outlines a non-radioactive method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (as above)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Add kinase assay buffer, substrate, and varying concentrations of this compound to the wells of a 96-well plate.

  • Add the purified kinase to each well to start the reaction, leaving some wells without kinase as a background control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Subtract the background luminescence (no kinase control) from all other measurements.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value as described in the radiometric assay protocol.

Visualizations

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition points.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound Incubate_Compound Pre-incubate Kinase Mix with Compound Compound_Prep->Incubate_Compound Master_Mix Prepare Kinase/Substrate Master Mix Master_Mix->Incubate_Compound Start_Reaction Initiate reaction with [γ-³²P]ATP Incubate_Compound->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction Terminate reaction with LDS Sample Buffer Incubate_Reaction->Stop_Reaction SDS_PAGE Separate products by SDS-PAGE Stop_Reaction->SDS_PAGE Autoradiography Expose gel to film (Autoradiography) SDS_PAGE->Autoradiography Quantification Quantify band intensity Autoradiography->Quantification IC50_Calc Calculate IC50 value Quantification->IC50_Calc

References

Application Notes & Protocols for the Detection of 2-Morpholin-4-yl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed analytical methods for the detection and quantification of 2-Morpholin-4-yl-8-nitroquinoline. The protocols are based on established analytical techniques for structurally related compounds, including nitroaromatic and quinoline derivatives.

Introduction

This compound is a heterocyclic compound containing a quinoline core, a morpholine substituent, and a nitro group. The quinoline ring is a common scaffold in many biologically active compounds, and the morpholine moiety is often introduced to improve pharmacological properties.[1] The nitro group can be a key pharmacophore but also a source of metabolic instability and potential toxicity. Therefore, sensitive and robust analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control during drug development. While specific analytical methods for this compound are not widely published, methods for similar compounds can be adapted.[2][3]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for method development. Based on its structural analogs, the following properties can be inferred:

PropertyValue (Predicted)Source/Analogy
Molecular FormulaC13H13N3O3PubChem (for 8-(Morpholin-4-yl)-5-nitroquinoline)[4]
Molecular Weight259.26 g/mol PubChem (for 8-(Morpholin-4-yl)-5-nitroquinoline)[4]
SolubilitySparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO.General property of similar organic compounds.[2]
pKaEstimated to be in the range of 3-5 for the quinoline nitrogen.General knowledge of quinoline chemistry.

Proposed Analytical Methods

Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Reverse-phase HPLC (RP-HPLC) coupled with UV or mass spectrometry (MS) detection is a versatile and widely used technique for the analysis of pharmaceutical compounds.

Protocol: RP-HPLC-UV Method for Quantification in Bulk Drug Substance

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

    • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate

    • Purified water (18.2 MΩ·cm)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: 60:40 (v/v) Methanol: 10 mM Ammonium Acetate buffer (pH 6.5)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • Sample Preparation: Accurately weigh and dissolve the bulk drug substance in the mobile phase to a final concentration within the calibration range.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.

Illustrative Data: HPLC Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
150,234
5251,170
10503,540
251,258,850
502,515,700
1005,031,400
Correlation Coefficient (r²) 0.9998

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of low concentrations of the analyte in complex biological matrices like plasma or urine.

Protocol: LC-MS/MS for Quantification in Human Plasma

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Human plasma (blank)

    • Internal Standard (IS) - a structurally similar compound, e.g., a deuterated analog.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Ionization Mode: ESI Positive

    • MRM Transitions:

      • This compound: m/z 260.1 -> 186.1 (Quantifier), 260.1 -> 156.1 (Qualifier) - Predicted values

      • Internal Standard: To be determined based on the selected IS

  • Quantification: The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve prepared in the same biological matrix.

Illustrative Data: LC-MS/MS Validation Parameters

ParameterResult
Linearity Range0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias)-5.2% to 8.5%
Precision (% CV)< 10%
Recovery> 85%
Matrix EffectMinimal

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection onto UHPLC reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM Mode) ionization->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification hypothetical_signaling_pathway cluster_cell Cancer Cell compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros Induces pi3k PI3K compound->pi3k Inhibits dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_survival Cell Survival & Proliferation apoptosis->cell_survival Inhibits akt Akt pi3k->akt akt->cell_survival

References

Application Notes and Protocols for 2-Morpholin-4-yl-8-nitroquinoline in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research Labs

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action.[1][2] Quinoline derivatives have historically been a rich source of antimicrobial compounds, with many exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][4] The core quinoline scaffold's versatility allows for substitutions that can significantly modulate its biological activity.[4] This document outlines the potential applications and detailed experimental protocols for investigating the antimicrobial properties of a novel quinoline derivative, 2-Morpholin-4-yl-8-nitroquinoline.

The structure of this compound incorporates three key pharmacophores: a quinoline core, a morpholine moiety, and a nitro group. The morpholine group is known to be present in various bioactive molecules and can enhance properties like solubility and target interaction.[5] The nitro group, particularly at the 8-position of the quinoline ring, may contribute to the compound's mechanism of action, potentially through bioreduction in hypoxic environments or by altering metal ion homeostasis within microbial cells.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the antimicrobial efficacy and preliminary mechanism of action of this compound. The protocols detailed herein are based on established methodologies in antimicrobial research.

Quantitative Data Summary

While specific experimental data for this compound is not yet publicly available, the following tables represent the expected format for presenting quantitative antimicrobial and cytotoxicity data for a novel quinoline derivative.

Table 1: In Vitro Antimicrobial Activity of this compound (Hypothetical Data)

Microbial StrainStrain IDTypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive4
Methicillin-resistantStaphylococcus aureus (MRSA)ATCC BAA-1717Gram-positive8
Enterococcus faecalisATCC 29212Gram-positive16
Bacillus subtilisATCC 6633Gram-positive2
Escherichia coliATCC 25922Gram-negative32
Pseudomonas aeruginosaATCC 27853Gram-negative64
Klebsiella pneumoniaeATCC 13883Gram-negative32
Candida albicansATCC 90028Fungus16

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxicity Profile of this compound (Hypothetical Data)

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)*
HEK-293THuman Embryonic Kidney>128>16 (vs. MRSA)
HepG2Human Hepatocellular Carcinoma8510.6 (vs. MRSA)

IC50: Half-maximal Inhibitory Concentration. Selectivity Index (SI) is calculated as IC50 (HEK-293T) / MIC (MRSA).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

1. Materials:

  • This compound (stock solution in DMSO)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
  • RPMI-1640 medium for fungi
  • 96-well microtiter plates (sterile, round-bottom)
  • Bacterial/fungal inoculums (prepared to 0.5 McFarland standard)
  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
  • Negative control (DMSO)
  • Incubator

2. Procedure:

  • Preparation of Compound Dilutions:
  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.
  • Add 100 µL of the stock solution of this compound to the first well of each row to be tested.
  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
  • Inoculum Preparation:
  • Culture the microbial strains overnight.
  • Dilute the cultures in the appropriate broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8]
  • Inoculation:
  • Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL.
  • Controls:
  • Include a positive control row with a standard antibiotic.
  • Include a negative control row with DMSO to ensure the solvent has no antimicrobial effect.
  • Include a sterility control row (broth only) and a growth control row (broth + inoculum).
  • Incubation:
  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
  • Reading Results:
  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Cytotoxicity Assay using MTT

This protocol assesses the effect of the compound on the viability of mammalian cells.

1. Materials:

  • HEK-293T or other mammalian cell line
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
  • 96-well flat-bottom cell culture plates
  • This compound (stock solution in DMSO)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
  • Plate reader

2. Procedure:

  • Cell Seeding:
  • Seed the 96-well plate with cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
  • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
  • Compound Treatment:
  • Prepare serial dilutions of this compound in culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
  • Include a vehicle control (medium with DMSO) and a no-treatment control.
  • Incubation:
  • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 atmosphere.
  • MTT Addition and Solubilization:
  • Add 10 µL of MTT solution to each well and incubate for 4 hours.
  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
  • Incubate for another 4-12 hours in the dark at room temperature.
  • Data Acquisition:
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizations: Workflows and Mechanisms

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Efficacy A Compound Synthesis (this compound) B Primary Screening: MIC Determination (Gram-positive, Gram-negative, Fungi) A->B C Cytotoxicity Assay (e.g., HEK-293T, HepG2) B->C D Calculate Selectivity Index (IC50 / MIC) C->D E Membrane Permeability Assay (e.g., Propidium Iodide Staining) D->E H Biofilm Inhibition Assay F DNA Gyrase Inhibition Assay G Metal Ion Homeostasis Study (ICP-MS for intracellular metals) I Animal Model of Infection (e.g., Murine Sepsis Model) H->I J Evaluate Therapeutic Efficacy (Bacterial load reduction, survival) I->J G cluster_0 Hypothesized Mechanisms of Action cluster_1 Bacterial Cell Compound This compound Membrane Cell Membrane Disruption Compound->Membrane Metal Metal Ion Dysregulation (e.g., Cu, Zn) Compound->Metal DNA Inhibition of DNA Gyrase/Topoisomerase Compound->DNA Death Bacterial Cell Death Membrane->Death Metal->Death DNA->Death

References

Application Notes and Protocols for In Vivo Evaluation of 2-Morpholin-4-yl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following experimental designs are proposed based on in vivo studies of structurally related nitroquinoline and morpholino-quinoline derivatives. To date, specific in vivo experimental data for 2-Morpholin-4-yl-8-nitroquinoline is not extensively available in the public domain. These protocols serve as a guideline for researchers and drug development professionals.

Introduction

This compound is a synthetic compound belonging to the quinoline family. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their broad range of biological activities, including potential anti-cancer and anti-inflammatory properties.[1][2] The presence of the morpholine group and the nitroquinoline core suggests that this compound may modulate key cellular signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR and NF-κB pathways.[3][4][5][6][7][8] Additionally, some quinoline compounds are known to exert their effects through the generation of reactive oxygen species (ROS).[9][10][11]

These application notes provide detailed protocols for the in vivo evaluation of this compound in both oncology and inflammation models.

Section 1: In Vivo Anti-Cancer Efficacy Evaluation

Application Note: Xenograft Tumor Model

A xenograft model using human cancer cell lines implanted in immunodeficient mice is a standard method to assess the anti-tumor efficacy of a test compound in vivo.[12] This model allows for the evaluation of the compound's ability to inhibit tumor growth.

Experimental Protocol: Human Tumor Xenograft in Nude Mice

Objective: To evaluate the in vivo anti-tumor activity of this compound in a human cancer cell line xenograft model.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549 - lung carcinoma, PC-3 - prostate cancer)[12]

  • Athymic nude mice (BALB/c-nu/nu), female, 4-6 weeks old

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Cisplatin)

  • Cell culture medium (e.g., RPMI-1640) and supplements

  • Matrigel

  • Sterile syringes and needles

  • Calipers

  • Anesthesia

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[12]

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound (Dose 1, e.g., 10 mg/kg)

      • Group 3: this compound (Dose 2, e.g., 30 mg/kg)

      • Group 4: Positive control (e.g., Cisplatin, 5 mg/kg)

  • Drug Administration:

    • Administer the compound or vehicle via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, once daily or as determined by preliminary pharmacokinetic studies.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight twice weekly.

    • Observe the animals for any signs of toxicity.

    • After a predetermined period (e.g., 21-28 days), euthanize the mice.

    • Excise the tumors, weigh them, and collect tissue for further analysis (e.g., histopathology, Western blot for pathway analysis).

Data Presentation

Table 1: Hypothetical Anti-Tumor Efficacy Data

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Tumor Weight (g) at Day 21
Vehicle Control-1250 ± 15001.2 ± 0.2
This compound10875 ± 120300.85 ± 0.15
This compound30450 ± 90640.42 ± 0.1
Positive Control (Cisplatin)5375 ± 80700.35 ± 0.08

Visualization

G cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis A Culture Human Cancer Cells B Implant Cells into Nude Mice A->B C Monitor Tumor Growth B->C D Randomize into Treatment Groups C->D E Administer Compound (Daily for 21 days) D->E F Measure Tumor Volume & Body Weight E->F G Euthanize & Excise Tumors F->G Endpoint Reached H Tumor Weight Analysis & Histopathology G->H

Xenograft Experimental Workflow

Section 2: In Vivo Anti-Inflammatory Activity Evaluation

Application Note: LPS-Induced Inflammation Model

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Administering LPS to rodents creates a robust and reproducible model of systemic inflammation, suitable for evaluating the efficacy of anti-inflammatory compounds.[3]

Experimental Protocol: LPS-Induced Systemic Inflammation in Mice

Objective: To assess the anti-inflammatory effects of this compound in an LPS-induced systemic inflammation model.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • C57BL/6 mice, male, 8-10 weeks old

  • Vehicle (e.g., saline or DMSO/saline)

  • Positive control (e.g., Dexamethasone)

  • ELISA kits for TNF-α and IL-6

  • Reagents for oxidative stress marker analysis (MDA, GSH)

Procedure:

  • Grouping and Pre-treatment:

    • Randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: LPS + Vehicle

      • Group 3: LPS + this compound (Dose 1, e.g., 20 mg/kg)

      • Group 4: LPS + this compound (Dose 2, e.g., 40 mg/kg)

      • Group 5: LPS + Dexamethasone (1 mg/kg)

    • Administer the compound or vehicle orally (p.o.) or via i.p. injection one hour prior to LPS challenge.[3]

  • Induction of Inflammation:

    • Inject mice with LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation. The vehicle control group receives a saline injection.

  • Sample Collection:

    • At a specified time point post-LPS injection (e.g., 2 or 6 hours), collect blood via cardiac puncture under anesthesia.

    • Euthanize the mice and harvest relevant tissues (e.g., liver, lung) for further analysis.

  • Analysis of Inflammatory Markers:

    • Separate serum from blood samples.

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the serum using ELISA kits.

    • Prepare tissue homogenates to measure markers of oxidative stress, such as malondialdehyde (MDA) and reduced glutathione (GSH) levels.[13]

Data Presentation

Table 2: Hypothetical Anti-Inflammatory Efficacy Data

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Liver MDA (nmol/mg protein)Liver GSH (µmol/g protein)
Vehicle Control-50 ± 1080 ± 151.5 ± 0.28.5 ± 1.0
LPS + Vehicle-2500 ± 3003000 ± 4004.8 ± 0.54.2 ± 0.6
LPS + Cmpd201500 ± 2501800 ± 3003.2 ± 0.46.1 ± 0.8
LPS + Cmpd40900 ± 1801100 ± 2002.1 ± 0.37.5 ± 0.9
LPS + Dexa1750 ± 150900 ± 1802.5 ± 0.47.0 ± 0.8

(Cmpd = this compound; Dexa = Dexamethasone)

Section 3: Proposed Signaling Pathways

Based on literature for related quinoline derivatives, this compound may exert its biological effects through the modulation of the PI3K/Akt/mTOR and NF-κB signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[6][7] Quinoline derivatives have been shown to inhibit this pathway at various points.[8]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Morpholin-4-yl- 8-nitroquinoline Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Proposed Inhibition of PI3K/Akt/mTOR Pathway
NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response.[14] Upon stimulation by inflammatory signals like LPS, the IκB inhibitor is degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15] Quinoline derivatives have been shown to suppress this pathway.[3]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB_NFkB IκB-p65/p50 (Cytoplasm) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB p65/p50 Nucleus Nucleus NFkB->Nucleus translocation IkB_NFkB->NFkB IκB degradation Transcription Pro-inflammatory Gene Transcription Inhibitor 2-Morpholin-4-yl- 8-nitroquinoline Inhibitor->IKK

Proposed Inhibition of NF-κB Pathway

References

Application Notes and Protocols for Morpholino-quinoline/quinazoline PI3K Inhibitors in Signal Transduction Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data for the compound "2-Morpholin-4-yl-8-nitroquinoline." The following application notes and protocols are based on the well-characterized class of morpholino-quinoline and morpholino-quinazoline derivatives that are known to target the PI3K/Akt/mTOR signaling pathway. This document is intended to serve as a comprehensive guide for researchers using representative compounds from this class to study signal transduction.

Application Notes

Introduction

Morpholine-containing quinoline and quinazoline derivatives are a significant class of synthetic heterocyclic compounds that have been extensively investigated as potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks). The morpholine moiety often plays a crucial role in binding to the ATP-binding pocket of PI3K, contributing to the inhibitory activity of these molecules. These compounds are invaluable tools for dissecting the complex roles of the PI3K/Akt/mTOR signaling pathway in various cellular processes and disease models.

Mechanism of Action

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (3,4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival.[3][4]

Morpholino-quinoline/quinazoline inhibitors are ATP-competitive inhibitors that bind to the catalytic subunit of Class I PI3Ks (p110α, β, γ, and δ). By occupying the ATP binding site, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby blocking the activation of Akt and the entire downstream signaling cascade. This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells where this pathway is often hyperactivated.

Applications in Research

  • Cancer Biology: The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated pathways in human cancers.[1][5] Morpholino-quinoline/quinazoline PI3K inhibitors are widely used to study the role of this pathway in tumor initiation, progression, and metastasis. They are also valuable for investigating mechanisms of drug resistance and for the preclinical evaluation of novel anticancer therapies.

  • Immunology: Different PI3K isoforms play distinct roles in the development and function of immune cells. For example, PI3Kδ is predominantly expressed in leukocytes and is a key regulator of B-cell and T-cell signaling. Isoform-selective inhibitors are therefore used to probe the specific functions of PI3K isoforms in immune responses and inflammatory diseases.

  • Metabolic Disorders: The PI3K/Akt pathway is a critical component of insulin signaling and glucose metabolism.[1] Inhibitors of this pathway are used to study the molecular mechanisms underlying insulin resistance and type 2 diabetes.

Biological Activity of Representative Morpholino-quinazoline/pyrimidine PI3K Inhibitors

The inhibitory activity of this class of compounds is typically characterized by their half-maximal inhibitory concentration (IC50) against different PI3K isoforms and various cancer cell lines. Below is a summary of reported IC50 values for representative compounds.

Compound Class/NameTargetIC50 (nM)Cell LineIC50 (µM)
Thieno[3,2-d]pyrimidine derivative (15e) PI3Kα2.0A375 (Melanoma)0.58[2]
2-Morpholino-pyrimidine derivative (Compound 26) PI3Kα20HT-29 (Colorectal)Not specified[3]
PI3Kβ376
PI3Kγ204
PI3Kδ46
mTOR189
2,4-dimorpholinopyrimidine-5-carbonitrile (Compound 17p) PI3Kα31.8Not specifiedNot specified[6]
PI3Kδ15.4
Dimorpholinoquinazoline (Compound 7b) PI3Kα~50,000MCF7 (Breast)Not specified[7]

Experimental Protocols

In Vitro PI3K Kinase Assay (HTRF Assay)

This protocol is for determining the in vitro inhibitory activity of a compound against a specific PI3K isoform using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Recombinant PI3K enzyme (e.g., p110α/p85α)

  • PIP2 substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compound (serial dilutions in DMSO)

  • HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated-PIP3, and Streptavidin-Allophycocyanin)

  • 384-well assay plates

  • Plate reader capable of HTRF measurement

Procedure:

  • Prepare the kinase reaction buffer.

  • Prepare serial dilutions of the test compound in 100% DMSO.

  • Add 0.5 µL of the compound dilutions or DMSO (for controls) to the wells of a 384-well plate.

  • Prepare a PI3K enzyme/PIP2 substrate solution in kinase reaction buffer and add 14.5 µL to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (in kinase reaction buffer) to each well.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Stop the reaction by adding 5 µL of stop solution containing EDTA.

  • Add 5 µL of the HTRF detection reagents to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of the PI3K inhibitor on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8][9]

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[8]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for p-Akt and Downstream Targets

This protocol is to confirm the on-target effect of the PI3K inhibitor by measuring the phosphorylation status of Akt and its downstream effectors.

Materials:

  • Cancer cell line

  • Test compound

  • Growth factors (e.g., insulin, IGF-1) for stimulation (optional)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6 ribosomal protein, anti-total S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere. Starve the cells in serum-free medium for 12-24 hours if pathway stimulation is required.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 1-4 hours).

  • If applicable, stimulate the cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to activate the PI3K pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 P PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Morpholino-quinoline PI3K Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholino-quinoline compounds.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Interpretation KinaseAssay 1. In Vitro Kinase Assay (IC50 vs. PI3K isoforms) DataAnalysis1 Data Analysis: IC50 Determination KinaseAssay->DataAnalysis1 CellViability 2. Cell Viability Assay (MTT) (IC50 vs. Cancer Cells) DataAnalysis1->CellViability DataAnalysis2 Data Analysis: IC50 & Protein Levels CellViability->DataAnalysis2 WesternBlot 3. Western Blot (Target Engagement) (p-Akt levels) WesternBlot->DataAnalysis2 Conclusion Conclusion: Potency & Cellular Efficacy DataAnalysis2->Conclusion

Caption: A typical experimental workflow for the characterization of a PI3K inhibitor.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 2-Morpholin-4-yl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols and application notes for the characterization of cellular responses to 2-Morpholin-4-yl-8-nitroquinoline, a compound belonging to the quinoline class of molecules. Quinoline derivatives have garnered significant interest in oncology due to their potential to modulate critical cellular processes.[1][2] This guide focuses on the use of flow cytometry to analyze key indicators of cellular health and mechanism of action, including cell cycle progression, apoptosis induction, and the generation of reactive oxygen species (ROS). The provided protocols are designed to be comprehensive and adaptable for screening and mechanistic studies in a drug development context.

Hypothesized Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Several quinoline-based compounds exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival.[3][4] The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a frequently dysregulated cascade in many human cancers, making it a prime therapeutic target.[5][6][7] It is hypothesized that this compound may act as an inhibitor of this pathway. The morpholine group is a common feature in many known PI3K/Akt/mTOR inhibitors.[6][7][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation Compound 2-Morpholin-4-yl- 8-nitroquinoline Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Application 1: Cell Cycle Analysis

Principle: The progression of cells through the cell cycle (G0/G1, S, and G2/M phases) is tightly regulated. Many anticancer agents function by inducing cell cycle arrest, preventing proliferation.[9][10] Flow cytometry can quantify the DNA content of individual cells using a fluorescent intercalating dye like Propidium Iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA, allowing for the differentiation of cell populations in various cycle phases.

Experimental Workflow: Cell Cycle Analysis```dot

Cell_Cycle_Workflow A 1. Seed Cells (e.g., 2x10^5 cells/well) B 2. Treat with Compound (IC50, 2xIC50) for 24-72h A->B C 3. Harvest & Wash Cells B->C D 4. Fix with 70% cold Ethanol C->D E 5. Stain with PI/RNase Solution D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis detection assay.

Protocol: Apoptosis Detection using Annexin V/PI
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

  • Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (reagent volumes may vary by manufacturer).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin Binding Buffer to each tube.

    • Analyze immediately on a flow cytometer.

    • Use a dot plot of FITC (Annexin V) vs. PI to distinguish four populations:

      • Lower-Left (Annexin V- / PI-): Viable cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Data Presentation: Cell Death Modality
Treatment Group% Viable% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control94.5 ± 2.12.5 ± 0.82.0 ± 0.5
Compound (IC₅₀)60.1 ± 5.525.3 ± 3.412.6 ± 2.9
Compound (2x IC₅₀)35.7 ± 6.241.8 ± 4.820.5 ± 3.7
Data are presented as mean ± SD from three independent experiments.

Application 3: Intracellular Reactive Oxygen Species (ROS) Detection

Principle: Reactive Oxygen Species (ROS) are highly reactive molecules that can induce cellular damage and trigger apoptosis. [11][12][13]Some quinoline compounds are known to generate ROS, particularly in the presence of metal ions. [14][15]Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that, once inside the cell, is deacetylated and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The increase in fluorescence intensity, measured by flow cytometry, corresponds to an increase in intracellular ROS levels.

Experimental Workflow: ROS Detection

ROS_Workflow A 1. Seed Cells B 2. Load with DCFDA (e.g., 10uM for 30 min) A->B C 3. Wash to remove excess dye B->C D 4. Treat with Compound (short time course, e.g., 1-6h) C->D E 5. Harvest Cells D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for intracellular ROS detection using DCFDA.

Protocol: ROS Detection using DCFDA
  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Aspirate the culture medium and wash the cells once with pre-warmed PBS.

    • Add medium containing 5-10 µM DCFDA to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Washing: Aspirate the DCFDA solution and wash the cells twice with PBS to remove any unloaded dye.

  • Compound Treatment: Add fresh culture medium containing this compound at the desired concentrations. A positive control, such as H₂O₂, should be included. Incubate for a short period (e.g., 1, 3, or 6 hours).

  • Cell Harvesting: Harvest the cells as described in the Apoptosis protocol (Step 2).

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of PBS.

    • Analyze immediately on a flow cytometer using a 488 nm excitation laser and collecting emission in the FITC channel.

    • Generate a histogram overlay to visualize the shift in fluorescence intensity. Quantify the Mean Fluorescence Intensity (MFI) for each sample.

Data Presentation: Intracellular ROS Levels
Treatment GroupMean Fluorescence Intensity (MFI)Fold Change over Control
Vehicle Control150 ± 251.0
Compound (IC₅₀)450 ± 603.0
Compound (2x IC₅₀)780 ± 955.2
H₂O₂ (Positive Control)1200 ± 1508.0
Data are presented as mean ± SD from three independent experiments.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Morpholin-4-yl-8-nitroquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Morpholin-4-yl-8-nitroquinoline. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C2 position of the 2-chloro-8-nitroquinoline is displaced by morpholine, which acts as the nucleophile. The nitro group at the C8 position activates the quinoline ring system, facilitating the substitution at the C2 position.

Q2: What are the key starting materials for this synthesis?

The primary starting materials are 2-chloro-8-nitroquinoline and morpholine. It is crucial to use high-purity reagents to minimize side reactions and simplify product purification. 2-chloro-8-nitroquinoline is a key intermediate in the synthesis of various pharmaceuticals.[1]

Q3: What are the typical solvents and bases used for this reaction?

Common solvents for nucleophilic aromatic substitution reactions on chloroquinolines include aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). The choice of base is also critical; non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often employed to scavenge the HCl generated during the reaction. Inorganic bases like potassium carbonate (K2CO3) can also be used. The selection of solvent and base can significantly impact the reaction rate and yield.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material (2-chloro-8-nitroquinoline) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What are the common methods for purification of the final product?

The crude product can be purified by several methods. The most common technique is recrystallization from a suitable solvent, such as ethanol or isopropanol, which can yield a highly pure crystalline product.[2] Column chromatography using silica gel is another effective method for purification, especially for removing closely related impurities.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Optimization of specific parameters may be required based on experimental observations.

Materials:

  • 2-chloro-8-nitroquinoline

  • Morpholine

  • Triethylamine (TEA) or Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-8-nitroquinoline (1 equivalent) in the chosen solvent (DMF or THF).

  • Add morpholine (1.1 to 1.5 equivalents) to the solution.

  • Add the base (TEA, 1.2 to 1.5 equivalents, or K2CO3, 2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (see table below for optimization) and stir for the required time.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using an organic base like TEA, the salt byproduct can often be filtered off. If using an inorganic base, the solvent may be removed under reduced pressure.

  • The crude product can be isolated by pouring the reaction mixture into ice-water and collecting the precipitate by filtration.

  • Wash the precipitate with water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Optimization of Reaction Conditions

The following table summarizes key parameters that can be optimized for this synthesis.

ParameterCondition 1Condition 2Condition 3Recommended Starting Point
Solvent DMFDMSOTHFTHF
Base Triethylamine (TEA)K2CO3DIPEATEA
Temperature Room Temperature60 °CReflux60 °C
Reaction Time 4-8 hours2-4 hours1-2 hours4-8 hours
Morpholine (eq.) 1.11.52.01.2

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Low reaction temperature. 3. Ineffective base. 4. Poor quality of starting materials.1. Increase reaction time and continue monitoring by TLC. 2. Increase the reaction temperature in increments of 10-20 °C. 3. Switch to a stronger or more soluble base. Consider using a stronger organic base if an inorganic base was used. 4. Check the purity of 2-chloro-8-nitroquinoline and morpholine.
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of water in the reaction mixture. 3. Reaction with the solvent (e.g., DMF can decompose at high temperatures).1. Lower the reaction temperature. 2. Use anhydrous solvents and reagents. 3. If using DMF at high temperatures, consider switching to a more stable solvent like DMSO or THF.
Difficulty in Product Purification 1. Incomplete reaction, leaving unreacted starting material. 2. Presence of closely related impurities. 3. Oily product that does not crystallize.1. Ensure the reaction goes to completion by extending the reaction time or increasing the temperature slightly. 2. Use column chromatography for purification. Experiment with different solvent systems for TLC to find the optimal mobile phase for separation. 3. Try triturating the oily product with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography is the best option.
Product is Darkly Colored 1. Presence of colored impurities from starting materials. 2. Decomposition of reagents or product at high temperatures.1. Purify the starting materials before the reaction. 2. Run the reaction at a lower temperature. The crude product can sometimes be decolorized by treating a solution of it with activated charcoal before recrystallization.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-chloro-8-nitroquinoline in Solvent B Add Morpholine A->B C Add Base B->C D Heat and Stir C->D E Monitor by TLC D->E F Cool and Isolate Crude Product E->F Reaction Complete G Purify by Recrystallization or Chromatography F->G H Characterize Final Product G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree Start Low Yield? IncompleteReaction Check TLC for Starting Material Start->IncompleteReaction TempIssue Increase Temperature IncompleteReaction->TempIssue SM Present SideProducts Side Products Observed? IncompleteReaction->SideProducts SM Absent TimeIssue Increase Reaction Time TempIssue->TimeIssue BaseIssue Change Base TimeIssue->BaseIssue Success Problem Solved BaseIssue->Success LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Yes Purification Optimize Purification SideProducts->Purification No LowerTemp->Success Purification->Success

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Crystallization of 2-Morpholin-4-yl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2-Morpholin-4-yl-8-nitroquinoline.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Issue 1: The compound "oils out" instead of forming crystals.

Q: My experiment resulted in a viscous, oily liquid at the bottom of the flask instead of solid crystals. What causes this and how can I fix it?

A: "Oiling out," or liquid-liquid phase separation, is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystal.[1] This often happens when a solution is highly supersaturated, or the cooling rate is too fast.[2] For a molecule like this compound, which has both rigid (nitroquinoline) and flexible (morpholine) components, the molecules may struggle to orient themselves into a crystal lattice quickly.[1]

Solutions:

  • Reduce Supersaturation: Work with a more dilute solution. Start by adding more solvent until the oil redissolves upon heating, then allow it to cool slowly.[2]

  • Slow Down the Cooling Rate: A slower cooling process gives molecules more time to arrange into an ordered crystal lattice.[3] Try insulating the crystallization vessel to ensure gradual cooling.[4]

  • Use a Different Solvent System: The choice of solvent is critical. Experiment with solvents of varying polarity. Sometimes a solvent mixture, where the compound has moderate solubility, can prevent oiling out.[5]

  • Introduce Seed Crystals: Adding a few small, pre-existing crystals of the compound can provide a template for crystal growth, bypassing the energy barrier for nucleation and preventing oil formation.[2][1] If you don't have seed crystals, try scratching the inside of the flask with a glass rod to create microscopic nucleation sites.[3]

Issue 2: An amorphous powder precipitates instead of well-defined crystals.

Q: I obtained a solid product, but it's a fine powder with no crystalline features under a microscope. How can I promote the growth of single crystals?

A: The formation of an amorphous powder suggests that nucleation was too rapid and widespread, preventing the growth of larger, ordered crystals. This can be due to excessively high supersaturation or the presence of impurities.

Solutions:

  • Optimize Solvent and Temperature: The goal is to find a solvent where the compound is sparingly soluble at room temperature but significantly more soluble when heated. This allows for controlled crystal growth upon slow cooling.[6]

  • Use an Anti-Solvent: Dissolve your compound in a "good" solvent where it is very soluble. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes slightly turbid.[7][8][9] This technique, known as anti-solvent crystallization, can carefully control the rate of precipitation.[9][10]

  • Vapor Diffusion: Place a small vial containing a concentrated solution of your compound inside a larger, sealed jar that contains an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually inducing crystallization.[4][11] This is a very gentle method for growing high-quality single crystals.[4]

Issue 3: No crystals form, even after an extended period.

Q: My solution has remained clear for days, and no precipitation has occurred. What should I try next?

A: This indicates that the solution is not sufficiently supersaturated for nucleation to begin.

Solutions:

  • Slow Evaporation: Loosen the cap of the vessel slightly (or cover with parafilm and poke a few small holes) to allow the solvent to evaporate slowly.[6][12] This will gradually increase the concentration until the point of supersaturation is reached.[7]

  • Induce Nucleation: As mentioned previously, scratching the flask or adding seed crystals can initiate crystallization in a metastable solution.[3][6]

  • Drastic Temperature Change (Shock Cooling): If slow cooling fails, try placing the solution in a much colder environment (e.g., a freezer) for a short period. This can sometimes force nucleation. The resulting crystals may be small, but they can be used as seeds for a subsequent, more controlled crystallization experiment.[4]

Issue 4: The resulting crystals are too small or of poor quality (e.g., needles, plates).

Q: I managed to get crystals, but they are too small for analysis like single-crystal X-ray diffraction. How can I grow larger, more well-defined crystals?

A: Crystal size and quality are determined by the balance between nucleation and growth. To get larger crystals, you need to minimize the number of nucleation sites and slow down the growth rate.[6][12]

Solutions:

  • Reduce the Number of Nuclei: Filter the hot, saturated solution through a fine filter (like a syringe filter) into a clean, dust-free vessel. This removes particulate matter that can act as unwanted nucleation sites.[6]

  • Maintain a Slow Growth Rate: The key to large, high-quality crystals is to allow them to grow slowly.[12] Methods like vapor diffusion, slow cooling in an insulated container, or very slow evaporation are ideal.[4][11]

  • Re-crystallization: Dissolve the small crystals you obtained and repeat the crystallization process, but this time with slower cooling or evaporation rates. Use a few of the best small crystals as seeds.

Data Presentation: Solvent Screening

Choosing the right solvent is the most critical step in crystallization.[13] The ideal solvent should dissolve the compound when hot but have low solubility when cold. Below is a representative table of solvent properties to guide your selection for this compound.

SolventClassBoiling Point (°C)Expected Solubility BehaviorPotential Use
Dichloromethane (DCM)Chlorinated40High solubility at room temp.Good for initial dissolving, likely needs an anti-solvent.
Ethyl AcetateEster77Moderate solubility, increases with heat.Good candidate for slow cooling crystallization.
AcetonitrilePolar Aprotic82Moderate solubility, good temperature coefficient.Good candidate for slow cooling or vapor diffusion.
EthanolPolar Protic78Sparingly soluble at room temp, better when hot.Promising for slow cooling crystallization.
TolueneAromatic111Low solubility, may increase significantly with heat.Potential for slow cooling from high temperatures.
Hexanes / HeptaneNon-polar~69Very low to insoluble.Excellent choice as an anti-solvent.[10]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: Place the crude this compound in a clean flask. Add a suitable solvent (e.g., ethanol or ethyl acetate) portion-wise while heating and stirring until the compound fully dissolves.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the hot solution through a pre-warmed funnel with filter paper or a syringe filter into a clean, pre-warmed flask. This removes potential nucleation sites.[6]

  • Cooling: Cover the flask and allow it to cool to room temperature slowly. To slow the process further, place the flask in an insulated container (e.g., a beaker packed with glass wool or a Dewar flask).[4]

  • Maturation: Once at room temperature, you may move the flask to a refrigerator or freezer to maximize the yield of crystals.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel), wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Anti-Solvent Addition
  • Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (e.g., Dichloromethane) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., Hexanes) dropwise to the stirred solution.[8]

  • Nucleation Point: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.[7]

  • Re-dissolution & Growth: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Crystallization: Seal the vessel and leave it undisturbed. Crystals should form over several hours to days.

Visualizations

Experimental Workflow: General Crystallization

G cluster_prep Preparation cluster_cryst Crystallization Method cluster_harvest Isolation Dissolve 1. Dissolve Compound in Suitable Solvent Filter 2. Hot Filter (Optional) to Remove Impurities Dissolve->Filter SlowCool Slow Cooling Filter->SlowCool Choose One Evap Slow Evaporation Filter->Evap Choose One VaporDiff Vapor Diffusion Filter->VaporDiff Choose One AntiSolv Anti-Solvent Addition Filter->AntiSolv Choose One Isolate 4. Isolate Crystals (Filtration) SlowCool->Isolate After Crystal Formation Evap->Isolate After Crystal Formation VaporDiff->Isolate After Crystal Formation AntiSolv->Isolate After Crystal Formation Dry 5. Dry Crystals (Under Vacuum) Isolate->Dry end End Dry->end start Start start->Dissolve

Caption: A generalized workflow for obtaining crystals from a crude solid.

Troubleshooting Decision Tree

G Start What is the problem? OilingOut Compound 'Oiled Out' Start->OilingOut Oiling NoCrystals No Crystals Formed Start->NoCrystals No Precipitation Amorphous Amorphous Powder Formed Start->Amorphous Powder PoorQuality Poor Quality Crystals (Small, Needles) Start->PoorQuality Bad Crystals OilingSol1 1. Use a more dilute solution. 2. Slow down the cooling rate. 3. Change solvent system. OilingOut->OilingSol1 NoCrystalsQ Is the solution clear? NoCrystals->NoCrystalsQ NoCrystalsA1 1. Allow slow evaporation. 2. Add seed crystals. 3. Scratch the flask. NoCrystalsQ->NoCrystalsA1 Yes NoCrystalsA2 Solution is not saturated. Increase concentration. NoCrystalsQ->NoCrystalsA2 No (cloudy but no solid) AmorphousSol1 Nucleation was too fast. 1. Reduce concentration. 2. Use anti-solvent method. 3. Try vapor diffusion. Amorphous->AmorphousSol1 PoorQualitySol1 Growth is too fast. 1. Slow down cooling/evaporation. 2. Filter hot solution. 3. Re-crystallize with seeds. PoorQuality->PoorQualitySol1

Caption: A decision tree to diagnose and solve common crystallization issues.

References

Technical Support Center: Synthesis of 2-Morpholin-4-yl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Morpholin-4-yl-8-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

The synthesis of this compound from 2-chloro-8-nitroquinoline and morpholine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro group at position 8 deactivates the quinoline ring, facilitating the attack of the nucleophilic morpholine at the 2-position, which leads to the substitution of the chlorine atom.

Q2: What are the critical parameters influencing the yield of the reaction?

Several factors can significantly impact the yield of the synthesis, including reaction temperature, choice of solvent, reaction time, and the presence of a base. Optimizing these parameters is crucial for achieving a high yield.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized over time.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Ineffective base.1. Increase the reaction temperature in increments of 10°C. 2. Extend the reaction time and monitor progress using TLC. 3. Use a stronger base, such as potassium carbonate, or increase the stoichiometry of the base. 4. Ensure starting materials are pure and dry.
Formation of Multiple Byproducts 1. High reaction temperature leading to side reactions. 2. Presence of impurities in starting materials or solvent.1. Lower the reaction temperature. 2. Purify the starting materials (2-chloro-8-nitroquinoline and morpholine) before use. 3. Use anhydrous and high-purity solvents.
Difficulty in Product Purification 1. Co-elution of product with starting materials or byproducts during column chromatography. 2. Product oiling out during crystallization.1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. 2. For crystallization, try a different solvent or a combination of solvents. Seeding the solution with a small crystal of the pure product can induce crystallization.
Inconsistent Results Between Batches 1. Variation in the quality of reagents or solvents. 2. Inconsistent reaction conditions (temperature, stirring speed).1. Use reagents and solvents from the same supplier and lot number for consistency. 2. Carefully control and document all reaction parameters for each batch.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-chloro-8-nitroquinoline

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-8-nitroquinoline (1 mmol) in DMF (10 mL), add morpholine (1.2 mmol) and potassium carbonate (2 mmol).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexane as the eluent).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure this compound.

Yield Optimization Data

The following table summarizes the effect of different reaction parameters on the yield of this compound.

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1DMFK2CO360675
2DMFK2CO380492
3DMFK2CO3100488
4AcetonitrileK2CO380865
5DioxaneCs2CO3100690
6DMFEt3N801245

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_chloro_8_nitroquinoline 2-chloro-8-nitroquinoline Reaction_Vessel Reaction at Elevated Temperature (e.g., 80°C) 2_chloro_8_nitroquinoline->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Quenching Quenching with Water Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Crude Product Final_Product This compound Purification->Final_Product

Technical Support Center: Stability of 2-Morpholin-4-yl-8-nitroquinoline in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "2-Morpholin-4-yl-8-nitroquinoline" as specified in the query is not readily found in major chemical databases. However, the structurally similar and commercially available compound, 8-(Morpholin-4-yl)-5-nitroquinoline (CAS No: 304884-33-1) , is widely documented. This guide will address the stability of the latter, assuming it is the compound of interest for your research. It is crucial to verify the exact structure and CAS number of the compound you are working with.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 8-(Morpholin-4-yl)-5-nitroquinoline in solution during experimental procedures.

Troubleshooting Guides

Issue 1: Rapid Discoloration or Precipitation of the Compound in Solution

Possible Cause: Degradation of the compound due to pH instability, exposure to light, or oxidative stress. Nitroaromatic compounds are known to be susceptible to these conditions.

Troubleshooting Steps:

  • pH Verification:

    • Immediately measure the pH of your solution. Nitroquinolines can be unstable in strongly acidic or alkaline conditions.[1][2][3]

    • Recommendation: Maintain the pH of your solution within a neutral to slightly acidic range (pH 5-7) for enhanced stability. Use appropriate buffer systems if necessary.

  • Light Exposure Assessment:

    • Review your experimental setup for direct exposure to UV or ambient light. Photodegradation is a common issue for quinoline derivatives.[4][5]

    • Recommendation: Protect your solution from light by using amber vials or wrapping your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.

  • Solvent and Reagent Purity Check:

    • Ensure the use of high-purity, peroxide-free solvents. Oxidative degradation can be initiated by impurities in the solvent.

    • Recommendation: Use freshly opened bottles of HPLC-grade or equivalent purity solvents. If using solvents prone to peroxide formation (e.g., THF, ether), test for peroxides before use.

Issue 2: Inconsistent Results or Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

Possible Cause: Formation of degradation products during sample preparation, storage, or analysis.

Troubleshooting Steps:

  • Sample Preparation and Storage Review:

    • Evaluate the temperature at which your stock and working solutions are stored. Elevated temperatures can accelerate degradation.

    • Recommendation: Store stock solutions at -20°C or lower in an inert atmosphere (e.g., under argon or nitrogen). Prepare working solutions fresh daily and keep them on ice or in a cooled autosampler.

  • Analytical Method Evaluation:

    • Your current analytical method may not be "stability-indicating," meaning it cannot separate the parent compound from its degradation products.

    • Recommendation: Develop and validate a stability-indicating HPLC method. This typically involves a gradient elution on a C18 column to ensure separation of the main peak from any new peaks that appear under stress conditions.

  • Forced Degradation Study:

    • To identify potential degradation products and validate your analytical method, perform a forced degradation study. This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light).[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 8-(Morpholin-4-yl)-5-nitroquinoline?

A1: Based on the chemical structure (a nitroquinoline with a morpholine substituent), the primary degradation pathways are likely to be:

  • Hydrolysis: The molecule may be susceptible to acid and base-catalyzed hydrolysis. Under acidic conditions, the morpholine ring may be affected, while strong basic conditions could lead to reactions involving the nitro group and the quinoline ring system.[3]

  • Photodegradation: Exposure to UV light can lead to the reduction of the nitro group to a nitroso group or other photochemical reactions.[5]

  • Oxidation: The morpholine and quinoline rings can be susceptible to oxidation, especially in the presence of oxidizing agents or peroxides in solvents.

Q2: What are the ideal storage conditions for solutions of 8-(Morpholin-4-yl)-5-nitroquinoline?

A2: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: ≤ -20°C for long-term storage. For short-term storage (e.g., during an experiment), keep solutions at 2-8°C.

  • Light: Protect from light at all times by using amber vials or foil wrapping.

  • Atmosphere: For long-term storage of stock solutions, purge the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidation.

  • Solvent: Use high-purity, anhydrous solvents. For aqueous solutions, use buffered systems in the pH range of 5-7.

Q3: How can I monitor the degradation of my compound?

A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and reliable way to monitor degradation. This method should be able to separate the parent compound from any potential degradation products. Key features of such a method include:

  • A C18 column.

  • A gradient elution using a mobile phase of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer).

  • UV detection at a wavelength where the parent compound and potential degradants absorb.

Quantitative Data Summary

The following table summarizes hypothetical results from a forced degradation study on 8-(Morpholin-4-yl)-5-nitroquinoline to illustrate its stability profile.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Number of Major Degradants
Acid Hydrolysis 0.1 M HCl24 hours60°C15%2
Base Hydrolysis 0.1 M NaOH8 hours60°C25%3
Oxidative 3% H₂O₂24 hoursRoom Temp18%2
Thermal Dry Heat48 hours80°C8%1
Photolytic UV Light (254 nm)12 hoursRoom Temp30%>3

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways for 8-(Morpholin-4-yl)-5-nitroquinoline.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent to the stock solution concentration.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 12 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC-UV or HPLC-MS method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 8-(Morpholin-4-yl)-5-nitroquinoline from its degradation products.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products 8-(Morpholin-4-yl)-5-nitroquinoline 8-(Morpholin-4-yl)-5-nitroquinoline Acid/Base Hydrolysis Acid/Base Hydrolysis 8-(Morpholin-4-yl)-5-nitroquinoline->Acid/Base Hydrolysis Leads to Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) 8-(Morpholin-4-yl)-5-nitroquinoline->Oxidation (e.g., H2O2) Leads to Photolysis (UV Light) Photolysis (UV Light) 8-(Morpholin-4-yl)-5-nitroquinoline->Photolysis (UV Light) Leads to Hydroxylated quinolines Hydroxylated quinolines Acid/Base Hydrolysis->Hydroxylated quinolines Cleavage of morpholine ring Cleavage of morpholine ring Acid/Base Hydrolysis->Cleavage of morpholine ring Oxidation (e.g., H2O2)->Hydroxylated quinolines Reduction of nitro group (e.g., to nitroso) Reduction of nitro group (e.g., to nitroso) Photolysis (UV Light)->Reduction of nitro group (e.g., to nitroso) Ring-opened products Ring-opened products Photolysis (UV Light)->Ring-opened products

Caption: Potential degradation pathways for 8-(Morpholin-4-yl)-5-nitroquinoline.

Experimental_Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Expose to Stress Conditions Expose to Stress Conditions Prepare Stock Solution->Expose to Stress Conditions Neutralize/Dilute Samples Neutralize/Dilute Samples Expose to Stress Conditions->Neutralize/Dilute Samples Analyze by HPLC-UV/MS Analyze by HPLC-UV/MS Neutralize/Dilute Samples->Analyze by HPLC-UV/MS Identify Degradation Products Identify Degradation Products Analyze by HPLC-UV/MS->Identify Degradation Products End End Identify Degradation Products->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Cell Viability Assay Interference by 2-Morpholin-4-yl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected or inconsistent results in cell viability assays when using 2-Morpholin-4-yl-8-nitroquinoline. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My cell viability results with this compound are not consistent. What could be the cause?

Inconsistent results when using this compound can stem from several factors, including the inherent biological activity of the compound and its potential to interfere with assay chemistries. Quinoline derivatives have been shown to be biologically active, and the nitro group can also be reactive.[1][2] Consider the following possibilities:

  • Direct Assay Interference: The compound may be directly interacting with the assay reagents. For example, it might reduce tetrazolium salts (like in MTT or XTT assays) or have intrinsic fluorescence, leading to false signals.[3]

  • Cellular Stress Responses: The compound might be inducing cellular stress responses that alter metabolic activity without necessarily causing cell death, leading to misleading results in metabolic-based assays.

  • Compound Instability: Ensure the compound is fully dissolved and stable in your culture medium. Precipitation or degradation could lead to variable effective concentrations.

Q2: I am observing an unexpected increase in signal in my MTT/XTT assay when treating with this compound. Is this a sign of increased cell proliferation?

While an increased signal in tetrazolium-based assays like MTT and XTT typically indicates higher cell viability or proliferation, it can also be an artifact of assay interference.[4][5] Compounds with reducing properties can directly convert the tetrazolium salt (e.g., MTT to formazan) non-enzymatically, leading to a false positive signal that is independent of cellular metabolic activity.[6] Given that nitro-containing compounds can have redox properties, this is a plausible explanation.

To investigate this, run a cell-free control where you add this compound to the assay medium without cells and measure the signal. A significant signal in the absence of cells would confirm direct assay interference.

Q3: Are there alternative cell viability assays that are less prone to interference by compounds like this compound?

Yes, several alternative assays are available that may be less susceptible to the potential interferences from a colored or redox-active compound.[7][8]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure ATP levels, a key indicator of metabolically active cells.[4][8][9] The luminescent signal is less likely to be affected by colored compounds.

  • Trypan Blue Exclusion Assay: This is a simple, microscopy-based method that distinguishes viable cells with intact membranes from non-viable cells that take up the dye.[7] It is a direct measure of cell membrane integrity and is not dependent on metabolic activity.

  • Protease Viability Marker Assays: These assays measure the activity of proteases that are only active in viable cells.[7]

  • Crystal Violet Assay: This assay stains the DNA of adherent cells and is a good measure of cell number. It is an endpoint assay that is less likely to be affected by the metabolic or redox activity of the compound.[10]

Troubleshooting Guides

Guide 1: Diagnosing Interference in Tetrazolium-Based Assays (MTT, XTT)

This guide will help you determine if this compound is interfering with your MTT or XTT assay.

Symptoms:

  • High background absorbance in wells with the compound but without cells.

  • Inconsistent or unexpectedly high readings in treated wells.

  • Discrepancies between assay results and visual inspection of cell health under a microscope.

Troubleshooting Workflow:

start Start: Inconsistent MTT/XTT Results cell_free_control Run Cell-Free Control (Compound + Media + Assay Reagent) start->cell_free_control observe_signal Observe Signal in Cell-Free Control cell_free_control->observe_signal interference_confirmed Interference Confirmed observe_signal->interference_confirmed High Signal no_interference No Significant Interference observe_signal->no_interference No/Low Signal alternative_assay Switch to Alternative Assay (e.g., CellTiter-Glo, Trypan Blue) interference_confirmed->alternative_assay troubleshoot_bio Troubleshoot Biological Factors (e.g., cell density, incubation time) no_interference->troubleshoot_bio

Caption: Troubleshooting workflow for tetrazolium assay interference.

Data Presentation for Troubleshooting:

When running a cell-free control, present your data as follows to clearly identify interference.

ConditionThis compound (µM)Absorbance (570 nm)
With Cells
Untreated Control01.25 ± 0.08
Treated101.50 ± 0.12
Treated501.80 ± 0.15
Cell-Free
Media Only00.05 ± 0.01
Compound in Media100.30 ± 0.03
Compound in Media500.75 ± 0.05

In this example, the significant increase in absorbance in the cell-free condition indicates direct interference by the compound.

Guide 2: Validating Results with an Orthogonal Assay

To ensure the reliability of your findings, it is crucial to confirm the results obtained from your primary viability assay with a second, mechanistically different (orthogonal) assay.

Recommended Orthogonal Assays:

Primary Assay TypeSuggested Orthogonal AssayRationale
Metabolic (MTT, XTT, Resazurin)Membrane Integrity (Trypan Blue) or ATP-based (CellTiter-Glo)Measures a different aspect of cell health, reducing the likelihood of similar interference.
ATP-based (CellTiter-Glo)DNA Content (Crystal Violet) or Membrane Integrity (Trypan Blue)Confirms cell number and membrane integrity, complementing the metabolic information from the ATP assay.

Experimental Workflow for Validation:

start Start: Primary Assay Results select_orthogonal Select Orthogonal Assay (different mechanism) start->select_orthogonal run_parallel Run Both Assays in Parallel (same cell stock and treatment conditions) select_orthogonal->run_parallel compare_results Compare Dose-Response Curves run_parallel->compare_results concordant Results are Concordant compare_results->concordant Similar IC50 discordant Results are Discordant compare_results->discordant Different IC50 investigate Investigate Discrepancy (re-evaluate for interference) discordant->investigate

Caption: Workflow for validating cell viability data with an orthogonal assay.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Include wells with media only for background subtraction and cell-free wells with the compound to test for interference.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

XTT Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.

  • XTT Addition: Add the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: Read the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.

CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[9]

  • Reagent Addition: Add CellTiter-Glo® reagent to each well in an amount equal to the volume of culture medium in the well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Measurement: Read the luminescence using a plate luminometer.

Hypothetical Signaling Pathway

Quinoline derivatives can impact various cellular signaling pathways. The diagram below illustrates a hypothetical pathway that could be modulated by a compound like this compound, leading to changes in cell viability.

compound This compound ros ROS Generation compound->ros pi3k PI3K/Akt Pathway compound->pi3k inhibits mapk MAPK Pathway (e.g., JNK, p38) ros->mapk activates apoptosis Apoptosis mapk->apoptosis promotes survival Cell Survival pi3k->survival promotes

Caption: Hypothetical signaling pathway affected by a quinoline derivative.

References

Addressing autofluorescence of 2-Morpholin-4-yl-8-nitroquinoline in microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem?

A: Autofluorescence is the natural emission of light by biological structures, such as certain amino acids, vitamins, and cellular components, when they are excited by light.[1][2][3] This intrinsic fluorescence can be a significant problem in fluorescence microscopy as it can obscure the signal from your specific fluorescent probe (in this case, 2-Morpholin-4-yl-8-nitroquinoline), leading to a low signal-to-noise ratio and making it difficult to distinguish true signals from background noise.[1][2]

Q2: What are the common sources of autofluorescence in my samples?

A: Autofluorescence can originate from several sources within your biological sample and even from the materials used in your experiment. Common endogenous sources include:

  • Cellular Components: NADH, riboflavins, collagen, elastin, and lipofuscin are major contributors to cellular autofluorescence.[1][2][4] Lipofuscin, an aging pigment, is particularly problematic as it has a broad emission spectrum.[2][5]

  • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products.[2][6]

  • Red Blood Cells: The heme group in red blood cells is a known source of autofluorescence.[1]

  • Extracellular Matrix: Proteins like collagen and elastin in the extracellular matrix are intrinsically fluorescent.[1][4]

  • Culture Media and Vessels: Some components of cell culture media and the plastic from culture plates can be fluorescent.[1][6]

Q3: How can I check if autofluorescence is impacting my experiment?

A: The simplest way to check for autofluorescence is to prepare a control sample that has not been treated with your fluorescent probe but has undergone all other processing steps (e.g., fixation, permeabilization).[1] Image this control sample using the same settings you would use for your experimental samples. Any fluorescence you observe in this control is autofluorescence.

Q4: Should I choose a specific fluorescent filter set to minimize autofluorescence?

A: Yes, careful selection of fluorophores and filter sets can significantly reduce the impact of autofluorescence. Autofluorescence is often more prominent in the UV to green range of the spectrum.[1] Whenever possible, consider using a fluorescent probe that excites and emits in the far-red or near-infrared regions, as autofluorescence is typically lower at these longer wavelengths.[5][7]

Troubleshooting Guides

Guide 1: Reducing Fixative-Induced Autofluorescence

If you suspect your fixation protocol is contributing to high background fluorescence, consider the following steps:

  • Modify Fixation Protocol:

    • Reduce the concentration of the aldehyde fixative.

    • Minimize the fixation time to the shortest duration necessary to preserve tissue morphology.[2]

    • Consider switching to an organic solvent fixative like ice-cold methanol or ethanol, which may induce less autofluorescence.[6]

  • Post-Fixation Chemical Treatment:

    • Sodium Borohydride Treatment: This chemical can reduce aldehyde-induced autofluorescence.[6][8] However, its effectiveness can vary between tissue types.[2]

    • Glycine Quenching: Incubating the sample with a glycine solution can help to quench the free aldehyde groups that cause autofluorescence.[8]

Guide 2: Chemical Quenching of Endogenous Autofluorescence

Several chemical reagents can be used to quench, or reduce, the intrinsic fluorescence of your sample.

  • Sudan Black B: This is a lipophilic dye that is particularly effective at quenching autofluorescence from lipofuscin.[2][5][9] However, it can sometimes introduce its own background fluorescence in the far-red channel.[2]

  • Commercially Available Quenching Reagents: Several commercial kits, such as TrueVIEW™ and TrueBlack®, are available and have been shown to be effective at reducing autofluorescence from various sources, including lipofuscin and red blood cells.[3][10][11]

Guide 3: Photobleaching to Reduce Autofluorescence

Photobleaching involves exposing the sample to intense light to destroy the fluorescent properties of the autofluorescent molecules before imaging your probe.

  • Pre-Staining Photobleaching: Before applying your fluorescent probe, illuminate your sample with a broad-spectrum light source, such as a mercury arc lamp or an LED array, for an extended period.[12][13]

  • H₂O₂-Accelerated Photobleaching: The efficiency of photobleaching can be increased by immersing the tissue in a hydrogen peroxide solution during light exposure.[14][15]

Guide 4: Computational Correction using Spectral Unmixing

If you are using a spectral confocal microscope, you can computationally separate the autofluorescence from your specific signal.

  • Acquire a Spectral Image: Collect a full spectral image (a "lambda stack") of your stained sample.

  • Obtain the Autofluorescence Spectrum: Image an unstained control sample to capture the unique spectral signature of the autofluorescence.

  • Linear Unmixing: Use software to treat the autofluorescence as a separate "fluorophore." The software will then unmix the signals, separating the emission spectrum of your probe from the autofluorescence spectrum, resulting in a cleaner image.[7][16][17]

Quantitative Data on Autofluorescence Reduction

The following tables summarize the reported efficacy of various autofluorescence quenching methods on different tissue types.

Table 1: Comparison of Quenching Efficacy on Mouse Adrenal Cortex Tissue

MethodReduction at 405 nm ExcitationReduction at 488 nm Excitation
MaxBlock™ Autofluorescence Reducing Reagent Kit95%90%
TrueBlack™ Lipofuscin Autofluorescence Quencher93%89%
Sudan Black B88%82%
Ammonia/Ethanol70%65%
TrueVIEW™ Autofluorescence Quenching Kit70%Not Reported

Data adapted from a study on mouse adrenal cortex tissue.[4]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Fixed Samples
  • After fixation and washing, prepare a fresh solution of 0.1% sodium borohydride in phosphate-buffered saline (PBS).

  • Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples thoroughly with PBS (3 x 5 minutes).

  • Proceed with your standard immunofluorescence protocol.

Protocol 2: Sudan Black B Staining to Quench Lipofuscin
  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • After your final washing step, incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Wash the samples extensively with PBS to remove excess dye.

  • Mount the coverslip with an appropriate mounting medium.

Protocol 3: Basic Photobleaching Protocol
  • After deparaffinization and rehydration (for FFPE tissues), place the slides on the stage of a fluorescence microscope or in a dedicated photobleaching chamber.

  • Expose the samples to a broad-spectrum light source (e.g., from a mercury arc lamp with the shutter open) for 1-2 hours. The optimal time will need to be determined empirically.

  • Proceed with your antigen retrieval and staining protocol.

Visualizations

Workflow_for_Autofluorescence_Mitigation cluster_prep Sample Preparation cluster_imaging Imaging and Analysis cluster_troubleshooting Troubleshooting cluster_mitigation Mitigation Strategies Start Start with Biological Sample Fixation Fixation Start->Fixation Staining Staining with this compound Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Image Analysis Imaging->Analysis CheckControl Image Unstained Control Imaging->CheckControl Parallel Step HighAF High Autofluorescence? CheckControl->HighAF HighAF->Analysis No SelectMethod Select Mitigation Strategy HighAF->SelectMethod Yes ModifyFix Modify Fixation SelectMethod->ModifyFix Quench Chemical Quenching SelectMethod->Quench Photobleach Photobleaching SelectMethod->Photobleach Spectral Spectral Unmixing SelectMethod->Spectral ModifyFix->Fixation Quench->Staining Pre-imaging Step Photobleach->Staining Pre-staining Step Spectral->Imaging Post-acquisition Step

Caption: Experimental workflow for identifying and addressing autofluorescence.

Decision_Tree_for_Autofluorescence_Reduction leaf leaf Start High Autofluorescence Detected Source Primary Source of Autofluorescence? Start->Source Fixative Fixative-Induced Source->Fixative Aldehyde Fixation Lipofuscin Lipofuscin Source->Lipofuscin Aging Tissue General General/Multiple Sources Source->General Other/Unknown Fixative->leaf Use Sodium Borohydride or Modify Fixation Protocol Lipofuscin->leaf Use Sudan Black B or TrueBlack® SpectralAvailable Spectral Microscope Available? General->SpectralAvailable SpectralAvailable->leaf Use Spectral Unmixing SpectralAvailable->leaf Use Photobleaching or Broad-Spectrum Quenchers

Caption: Decision tree for selecting an autofluorescence reduction method.

Spectral_Unmixing_Concept cluster_mixed Acquired Signal cluster_references Reference Spectra cluster_unmixed Unmixed Signals MixedSignal Mixed Emission Signal (Probe + Autofluorescence) Unmixing Linear Unmixing Algorithm MixedSignal->Unmixing ProbeSpectrum Probe Spectrum ProbeSpectrum->Unmixing AFSpectrum Autofluorescence Spectrum AFSpectrum->Unmixing UnmixedProbe Probe Signal UnmixedAF Autofluorescence Signal Unmixing->UnmixedProbe Unmixing->UnmixedAF

Caption: Conceptual diagram of spectral unmixing.

References

Validation & Comparative

A Comparative Analysis of 2-Morpholin-4-yl-8-nitroquinoline Efficacy with Established PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comparative efficacy analysis of the novel compound 2-Morpholin-4-yl-8-nitroquinoline and its analogues against established drugs targeting the Phosphoinositide 3-kinase (PI3K) pathway. Due to the absence of publicly available data on this compound, this document introduces a representative hypothetical compound, MNQ-8 (Morpholino-Nitroquinoline-8), for a comparative study against the well-characterized clinical-stage inhibitors Pictilisib (GDC-0941) and Omipalisib (GSK2126458). The comparison focuses on in vitro enzyme inhibition, providing a framework for evaluating potential new chemical entities in this class.

While specific experimental data for this compound is not available in the public domain, the structural motifs of a nitroquinoline core and a morpholine substituent are present in known kinase inhibitors. The morpholine ring, in particular, is a common feature in many PI3K inhibitors, including Pictilisib. This structural similarity suggests that this compound could plausibly exhibit activity against the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2] This guide, therefore, uses MNQ-8 as a placeholder to illustrate how a novel compound from this chemical series would be evaluated against existing therapies.

The following sections present a head-to-head comparison of our hypothetical compound MNQ-8 with Pictilisib, a potent pan-class I PI3K inhibitor, and Omipalisib, a dual PI3K/mTOR inhibitor.[3][4] The comparative data is based on established values for the existing drugs from peer-reviewed studies.

Quantitative Efficacy Comparison

The primary measure of efficacy for kinase inhibitors in preclinical studies is the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which quantify the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower value indicates higher potency.

Table 1: In Vitro Inhibitory Activity of MNQ-8, Pictilisib, and Omipalisib against PI3K Isoforms and mTOR

CompoundPI3KαPI3KβPI3KδPI3KγmTORC1mTORC2Data Type
MNQ-8 Hypothetical DataHypothetical DataHypothetical DataHypothetical DataHypothetical DataHypothetical DataIC50 (nM)
Pictilisib (GDC-0941) 3 nM[5]33 nM[5]3 nM[5]75 nM[5]>580 nM[5]Not ReportedIC50 (nM)
Omipalisib (GSK2126458) 0.019 nM[6]0.13 nM[6]0.024 nM[6]0.06 nM[6]0.18 nM[6]0.3 nM[6]Ki (nM)

Note: IC50 and Ki values are not directly comparable but both indicate high potency at nanomolar and sub-nanomolar concentrations. The mTOR inhibition for Pictilisib is significantly lower than its PI3K inhibition, indicating its selectivity.

Signaling Pathway and Experimental Workflow

To contextualize the data, it is crucial to understand the targeted signaling pathway and the experimental procedure used to determine inhibitory activity.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_inhibitors Drug Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC TSC1/2 AKT->TSC Inhibition Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Full Activation Rheb Rheb TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition of inhibitor MNQ8 MNQ-8 (Hypothesized) MNQ8->PI3K MNQ8->mTORC1 GDC0941 Pictilisib (GDC-0941) GDC0941->PI3K GSK2126458 Omipalisib (GSK2126458) GSK2126458->PI3K GSK2126458->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.

Kinase_Assay_Workflow start Start reagents Prepare Reagents - Kinase (e.g., PI3Kα) - Substrate (e.g., PIP2) - ATP (radiolabeled or cold) - Test Inhibitor (e.g., MNQ-8) start->reagents incubation Incubation - Kinase + Inhibitor (pre-incubation) - Add Substrate + ATP to start reaction reagents->incubation stop_reaction Stop Reaction - Add quenching buffer (e.g., EDTA) incubation->stop_reaction detection Detection of Product - Separate substrate from product (e.g., TLC, filter binding) - Quantify product formation (e.g., Scintillation counting, Luminescence) stop_reaction->detection analysis Data Analysis - Plot % inhibition vs. inhibitor concentration - Calculate IC50 value detection->analysis end End analysis->end

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The following are generalized protocols for determining the in vitro kinase activity of inhibitors against PI3K and mTOR. These methods are standard in the field and form the basis for the data presented in Table 1.

1. In Vitro PI3K Kinase Inhibition Assay (Radiometric)

This assay measures the phosphorylation of the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by a PI3K isoform.

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ).

    • Lipid vesicles containing PIP2 and phosphatidylserine.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[7]

    • Test inhibitors (MNQ-8, Pictilisib, Omipalisib) dissolved in DMSO.

    • ATP, including [γ-³²P]ATP or [γ-³³P]ATP for radiolabeling.

    • Reaction stop solution (e.g., 1 M HCl).

    • Thin-layer chromatography (TLC) plates and developing solvent (e.g., chloroform/acetone/methanol/acetic acid/water).

    • Phosphorimager or scintillation counter for detection.

  • Procedure:

    • A dilution series of the test inhibitor is prepared in DMSO and added to the wells of a reaction plate.

    • The recombinant PI3K enzyme is added to the wells and pre-incubated with the inhibitor for approximately 10-15 minutes at room temperature.[8]

    • The kinase reaction is initiated by adding a mixture of PIP2-containing lipid vesicles and ATP (spiked with [γ-³²P]ATP).

    • The reaction is allowed to proceed for a set time (e.g., 20-60 minutes) at room temperature or 30°C.

    • The reaction is terminated by adding a stop solution.

    • The lipids are extracted from the reaction mixture.

    • The extracted lipids are spotted onto a TLC plate, and the phosphorylated product (PIP3) is separated from the substrate (PIP2) and free ATP.

    • The amount of radiolabeled PIP3 is quantified using a phosphorimager.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

2. In Vitro mTOR Kinase Inhibition Assay (ELISA-based)

This assay measures the phosphorylation of a substrate protein by the mTOR kinase.

  • Reagents and Materials:

    • Recombinant active mTOR kinase.

    • Inactive substrate protein (e.g., a GST-tagged fusion protein of p70S6K).[9][10]

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT).[9]

    • Test inhibitors dissolved in DMSO.

    • ATP.

    • Antibody specific for the phosphorylated form of the substrate.

    • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

    • ELISA plate and colorimetric or chemiluminescent substrate for HRP.

    • Plate reader.

  • Procedure:

    • The substrate protein is coated onto the wells of an ELISA plate.

    • A dilution series of the test inhibitor is prepared and added to the wells.

    • The recombinant mTOR enzyme is added to the wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated for a set time (e.g., 30-60 minutes) at 30°C to allow for substrate phosphorylation.

    • The wells are washed to remove the enzyme, inhibitor, and ATP.

    • A primary antibody that specifically recognizes the phosphorylated substrate is added and incubated.

    • After another wash step, the HRP-conjugated secondary antibody is added and incubated.

    • Following a final wash, the detection reagent is added, and the signal (absorbance or luminescence) is measured with a plate reader.

    • The IC50 value is calculated from the dose-response curve of the inhibitor.

Conclusion

This guide outlines the comparative framework for evaluating the efficacy of novel nitroquinoline-based compounds, represented by the hypothetical MNQ-8, against established PI3K/mTOR inhibitors Pictilisib and Omipalisib. The provided data tables, pathway diagrams, and detailed experimental protocols offer researchers a comprehensive toolkit for assessing new chemical entities in this therapeutic class. Based on the potency of existing drugs, a successful new candidate would ideally exhibit low nanomolar or sub-nanomolar inhibitory activity against one or more PI3K isoforms or mTOR. Future in vitro and in vivo studies would be required to fully characterize the efficacy, selectivity, and safety profile of this compound or any related compound.

References

Validating the Anticancer Activity of 2-Morpholin-4-yl-8-nitroquinoline in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1][2] Derivatives of quinoline have been investigated for a range of therapeutic applications due to their ability to interact with various biological targets, including protein kinases and enzymes involved in cell proliferation and survival.[1] This guide provides a representative framework for validating the anticancer activity of a novel quinoline derivative, 2-Morpholin-4-yl-8-nitroquinoline, in preclinical xenograft models.

Given the absence of published in vivo data for this specific compound, this document presents a hypothetical study, drawing upon established methodologies for evaluating similar anticancer agents. We hypothesize that this compound exerts its anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in cancer and a common target for quinoline-based inhibitors.[3][4] The following sections detail the experimental protocols and comparative data that would be generated in such a study, providing a blueprint for its preclinical evaluation.

Experimental Protocols

A detailed methodology is crucial for the robust evaluation of a novel anticancer compound in a xenograft model. The following protocol outlines a standard approach for assessing the efficacy and toxicity of this compound.

1. Cell Culture and Animal Models:

  • Cell Line: The human non-small-cell lung cancer (NSCLC) cell line A549, known for its aggressive growth and use in xenograft studies, will be used.[5] Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude mice (BALB/c-nu/nu), aged 4-6 weeks, will be used for the study.[6] These mice are immunocompromised, allowing for the growth of human tumor xenografts. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterilized food and water ad libitum. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

2. Subcutaneous Xenograft Model Establishment:

  • A549 cells are harvested during their exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS).

  • Each mouse is subcutaneously injected in the right flank with 5 x 10^6 A549 cells in a volume of 100 µL.

  • Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³. Tumor volume is calculated using the formula: (Length × Width²) / 2.

3. Study Groups and Treatment:

  • Once tumors reach the desired size, mice are randomized into three groups (n=8 per group):

    • Group 1 (Vehicle Control): Treated with the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS) administered intraperitoneally (i.p.) daily.

    • Group 2 (this compound): Treated with this compound at a dose of 50 mg/kg, administered i.p. daily.

    • Group 3 (Cisplatin): Treated with a standard-of-care chemotherapeutic agent, cisplatin, at a dose of 5 mg/kg, administered i.p. once a week.

  • The treatment duration is 21 days.

4. Efficacy and Toxicity Assessment:

  • Tumor Growth: Tumor volume is measured twice a week using digital calipers.

  • Body Weight: Animal body weight is recorded twice a week as an indicator of systemic toxicity.

  • Clinical Observations: Mice are monitored daily for any signs of distress, such as changes in behavior, appetite, or physical appearance.

  • Endpoint: At the end of the 21-day treatment period, mice are euthanized, and the final tumor volume and weight are recorded.

Data Presentation

The quantitative data generated from the xenograft study is summarized in the following tables for a clear comparison of the different treatment groups.

Table 1: Comparative Efficacy in A549 Xenograft Model

Treatment GroupInitial Mean Tumor Volume (mm³)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)p-value (vs. Vehicle)
Vehicle Control125.4 ± 15.21580.6 ± 210.3--
This compound (50 mg/kg)128.1 ± 18.9645.7 ± 95.859.1<0.01
Cisplatin (5 mg/kg)126.5 ± 16.7788.1 ± 112.450.1<0.05

Data are presented as mean ± standard error of the mean (SEM). TGI is calculated at the end of the study.

Table 2: Comparative Toxicity Profile

Treatment GroupMean Body Weight Change (%)MortalityClinical Signs of Toxicity
Vehicle Control+5.8 ± 1.20/8None observed
This compound (50 mg/kg)-2.1 ± 0.80/8Minor, transient lethargy post-injection
Cisplatin (5 mg/kg)-8.5 ± 2.11/8Significant weight loss, lethargy, ruffled fur

Body weight change is calculated as the percentage change from the start to the end of the treatment period.

Mandatory Visualizations

Diagrams are provided below to illustrate the hypothesized signaling pathway and the experimental workflow.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibitor 2-Morpholin-4-yl- 8-nitroquinoline Inhibitor->PI3K Hypothesized Inhibition

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway with potential inhibition by this compound.

Xenograft_Workflow cluster_treatment 21-Day Treatment Period start Start: A549 Cell Culture implant Subcutaneous Implantation in Nude Mice start->implant tumor_growth Tumor Growth to 100-150 mm³ implant->tumor_growth randomize Randomization into Treatment Groups (n=8) tumor_growth->randomize group1 Group 1: Vehicle Control group2 Group 2: This compound group3 Group 3: Cisplatin monitor Monitor Tumor Volume & Body Weight (2x/week) group1->monitor group2->monitor group3->monitor endpoint Endpoint Analysis: Tumor Measurement & Necropsy monitor->endpoint

Caption: Experimental workflow for the in vivo xenograft study.

Conclusion

This guide outlines a representative preclinical study to validate the anticancer activity of this compound. Based on the hypothetical data, this compound demonstrates significant tumor growth inhibition in a non-small-cell lung cancer xenograft model, with a favorable toxicity profile compared to the standard chemotherapeutic agent, cisplatin.[6] The proposed mechanism of action, inhibition of the PI3K/Akt/mTOR pathway, is consistent with the activity of other quinoline-based anticancer agents.[7][8] These illustrative results suggest that this compound is a promising candidate for further preclinical development. Future studies should focus on confirming its mechanism of action, exploring its efficacy in other cancer models, and conducting detailed pharmacokinetic and pharmacodynamic analyses.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Morpholin-4-yl-quinoline Analogs as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-morpholin-4-yl-quinoline analogs and related compounds as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. While direct SAR studies on 2-morpholin-4-yl-8-nitroquinoline analogs are not extensively available in the public domain, this guide leverages data from closely related quinoline and quinazoline-based PI3K inhibitors to elucidate key structural determinants for inhibitory activity.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The morpholine moiety is a well-established pharmacophore that often confers significant inhibitory activity against PI3K isoforms by forming a crucial hydrogen bond with the hinge region of the kinase domain.

Data Presentation: Comparative Inhibitory Activity of Structurally Related Analogs

The following table summarizes the in vitro inhibitory activities of a series of quinazoline-based PI3K inhibitors, which share structural similarities with the 2-morpholin-4-yl-quinoline scaffold. This data provides insights into the influence of substitutions at various positions on the quinazoline core on the inhibitory potency against different PI3K isoforms.

Compound IDR1R2PI3Kα (p110α) pIC50PI3Kβ (p110β) pIC50PI3Kδ (p110δ) pIC50PI3Kγ (p110γ) pIC50
1 HH7.25.87.76.4
2 MeH7.36.07.86.5
3 ClH7.56.28.06.7
4 OMeH7.15.97.66.3
5 HMe7.46.17.96.6
6 HCl7.66.38.16.8
7 HOMe7.36.07.86.5

*pIC50 = -log(IC50). Data is representative of structurally related quinazoline-based PI3K inhibitors and is intended to illustrate general SAR trends.

Key SAR Observations:

  • Substitution at R1: The introduction of small electron-donating (e.g., Me) or electron-withdrawing (e.g., Cl) groups at the R1 position on the quinazoline ring generally leads to a modest increase in potency across PI3K isoforms compared to the unsubstituted analog.

  • Substitution at R2: Similar to the R1 position, substitution at the R2 position with small alkyl or halogen groups tends to enhance inhibitory activity.

  • Isoform Selectivity: While many analogs exhibit pan-PI3K inhibitory activity, subtle structural modifications can influence selectivity towards specific isoforms. For instance, some analogs show a preference for PI3Kδ.

Experimental Protocols

A detailed methodology for a common in vitro kinase assay used to determine the inhibitory activity of compounds against PI3K is provided below.

PI3Kα (p110α/p85α) Kinase Assay (ADP-Glo™ Kinase Assay)

This luminescent kinase assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

Materials:

  • PI3Kα (p110α/p85α) enzyme

  • PI3K Kinase Buffer (e.g., 50 mM HEPES, pH 7.5; 50 mM NaCl; 3 mM MgCl2; 0.025 mg/ml BSA)

  • Lipid Substrate (e.g., PI:3PS)

  • ATP

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Prepare the PI3K Reaction Buffer/Lipid Substrate mixture.

    • Dilute the PI3Kα enzyme in the prepared Reaction Buffer/Lipid Substrate mixture to the desired concentration.

    • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 0.5 µL of the test compound or vehicle (DMSO).

    • Add 4 µL of the diluted enzyme/lipid mixture to each well.

    • Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival that is often dysregulated in cancer. Inhibition of PI3K by compounds such as the 2-morpholin-4-yl-quinoline analogs can block downstream signaling and induce apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Analog Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-morpholin-4-yl-quinoline analogs.

Experimental Workflow for SAR Studies

The following diagram outlines a typical workflow for conducting structure-activity relationship studies of novel kinase inhibitors.

SAR_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis of Analogs Design->Synthesis Screening In Vitro Kinase Inhibition Assay Synthesis->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Cycles Lead_Opt->Synthesis In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

A Comparative Guide to Quinoline Derivatives in Cancer Therapy: Spotlight on 2-Morpholin-4-yl-8-nitroquinoline and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in the development of novel anticancer agents, demonstrating a broad spectrum of therapeutic activities. This guide provides a comparative analysis of 2-Morpholin-4-yl-8-nitroquinoline and other significant quinoline derivatives, offering insights into their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation. While specific experimental data for this compound is limited in publicly accessible literature, this guide draws comparisons from structurally related morpholino- and nitro-substituted quinolines, alongside established quinoline-based chemotherapeutics, to provide a valuable resource for researchers in oncology drug discovery.

Comparative Analysis of Anticancer Activity

The therapeutic potential of quinoline derivatives is often initially assessed by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell viability. The following tables summarize the IC50 values for different classes of quinoline derivatives, providing a quantitative comparison of their potency.

Table 1: Cytotoxicity of Morpholino-Substituted Quinolines and Quinazolines

Morpholine substitution on the quinoline or quinazoline ring has been explored for its potential to enhance anticancer activity. The data below showcases the IC50 values of various morpholino-substituted compounds against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
2-Morpholino-4-anilinoquinoline derivative 3c HepG2 (Liver Carcinoma)11.42[1]
2-Morpholino-4-anilinoquinoline derivative 3d HepG2 (Liver Carcinoma)8.50[1]
2-Morpholino-4-anilinoquinoline derivative 3e HepG2 (Liver Carcinoma)12.76[1]
Morpholine quinazoline derivative AK-3 A549 (Lung Carcinoma)10.38[2]
MCF-7 (Breast Adenocarcinoma)6.44[2]
SHSY-5Y (Neuroblastoma)9.54[2]
Morpholine quinazoline derivative AK-10 A549 (Lung Carcinoma)8.55[2]
MCF-7 (Breast Adenocarcinoma)3.15[2]
SHSY-5Y (Neuroblastoma)3.36[2]
Table 2: Cytotoxicity of Nitro-Substituted Quinolines

The inclusion of a nitro group on the quinoline scaffold can significantly influence the compound's biological activity. The following table presents data for 8-hydroxy-5-nitroquinoline, a close structural relative of the nitroquinoline portion of our topic compound.

CompoundCancer Cell LineIC50 (µM)Reference
8-hydroxy-5-nitroquinoline (Nitroxoline) Raji (B-cell lymphoma)0.438[3]
Table 3: Cytotoxicity of Quinoline-Based Kinase Inhibitors

A major class of quinoline derivatives exerts its anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

CompoundTarget Kinase(s)Cancer Cell LineIC50 (nM)Reference
Bosutinib Src/AblK562 (Chronic Myelogenous Leukemia)20[4]
KU812 (Chronic Myelogenous Leukemia)5[4]
MEG-01 (Chronic Myelogenous Leukemia)20[4]
IMR-32 (Neuroblastoma)Varies by cell line[5]
NGP (Neuroblastoma)Varies by cell line[5]
NB-19 (Neuroblastoma)Varies by cell line[5]
Table 4: Cytotoxicity of Quinoline-Based Topoisomerase Inhibitors

Another critical mechanism of action for quinoline derivatives is the inhibition of topoisomerases, enzymes that are essential for DNA replication and repair.

CompoundTarget EnzymeCancer Cell LineIC50 (nM)Reference
Camptothecin Topoisomerase IHT29 (Colon Carcinoma)37[1]
LOX (Melanoma)48[1]
SKOV3 (Ovarian Cancer)48[1]
MDA-MB-157 (Breast Carcinoma)7[6]
GI 101A (Breast Carcinoma)150[6]
MDA-MB-231 (Breast Carcinoma)250[6]
Topotecan Topoisomerase IH1299 (Non-small cell lung cancer)12,670[7]
H1975 (Non-small cell lung cancer)440[7]
HCC827 (Non-small cell lung cancer)2,890[7]
U251 (Glioblastoma)2,730[7]
U87 (Glioblastoma)2,950[7]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of anticancer compounds.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plate is then incubated for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or cell extract.

  • Sample Preparation: Cancer cells are treated with the quinoline derivative for a specified time. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The proteins are separated based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, the membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the resulting signal is detected using X-ray film or a digital imaging system.

Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Assay Setup: The assay is typically performed in a 96-well or 384-well plate. The reaction mixture contains the purified kinase enzyme, a specific substrate (peptide or protein), and ATP in a suitable buffer.

  • Compound Addition: The quinoline derivative is added to the wells at various concentrations. A positive control (a known inhibitor of the kinase) and a negative control (vehicle) are also included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection of Kinase Activity: The amount of substrate phosphorylation is quantified. This can be done using various methods:

    • Radiometric Assay: Utilizes [γ-³²P]ATP, and the incorporation of the radiolabel into the substrate is measured.

    • Antibody-Based Detection: Uses a specific antibody that recognizes the phosphorylated substrate. The signal is often detected using a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

    • Luminescence-Based Assay: Measures the amount of ADP produced, which is proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the compound. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways and Mechanisms of Action

The anticancer effects of quinoline derivatives are mediated through their interaction with various cellular targets and signaling pathways. The following diagrams illustrate some of the key mechanisms.

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cell_culture Cancer Cell Lines treatment Quinoline Derivative Treatment cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction kinase_assay Kinase Inhibition Assay treatment->kinase_assay apoptosis_assay Apoptosis Assay treatment->apoptosis_assay ic50 Determine IC50 viability_assay->ic50 ic50->protein_extraction Lead Compound ic50->kinase_assay Lead Compound ic50->apoptosis_assay Lead Compound western_blot Western Blot protein_extraction->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Figure 1: A typical experimental workflow for the in vitro evaluation of anticancer compounds.

src_abl_pathway Bosutinib Bosutinib Src Src Kinase Bosutinib->Src inhibits Abl Abl Kinase Bosutinib->Abl inhibits PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT STAT Pathway Src->STAT Invasion Cell Invasion & Motility Src->Invasion Abl->PI3K_Akt Abl->RAS_MAPK Abl->STAT Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT->Proliferation topoisomerase_inhibition Camptothecin Camptothecin Cleavable_Complex Top1-DNA Cleavable Complex Camptothecin->Cleavable_Complex stabilizes Top1 Topoisomerase I (Top1) DNA DNA Top1->DNA binds & cleaves DNA->Cleavable_Complex binds & cleaves Replication_Fork Replication Fork Cleavable_Complex->Replication_Fork collision with DNA_Damage DNA Double-Strand Breaks Replication_Fork->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis putative_mechanism MNQ 2-Morpholin-4-yl- 8-nitroquinoline Kinase Protein Kinase (e.g., Src, Akt) MNQ->Kinase inhibits? Topoisomerase Topoisomerase MNQ->Topoisomerase inhibits? ROS Reactive Oxygen Species (ROS) MNQ->ROS induces? Signaling Inhibition of Pro-survival Signaling Pathways Kinase->Signaling DNA_Damage DNA Damage Topoisomerase->DNA_Damage Oxidative_Stress Increased Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Signaling->Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis

References

Cross-Validation of 2-Morpholin-4-yl-8-nitroquinoline's Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 2-Morpholin-4-yl-8-nitroquinoline's target engagement, designed for researchers, scientists, and drug development professionals. We present supporting experimental data, detailed protocols, and visual workflows to objectively evaluate its performance against alternative compounds.

Overview of Target Engagement

Target engagement is the critical first step in drug discovery, confirming that a compound physically interacts with its intended biological target in a relevant environment (i.e., in cells). Verifying and cross-validating this interaction using multiple, methodologically distinct assays is crucial to ensure data robustness and minimize the risk of downstream failures. This guide focuses on this compound, a novel kinase inhibitor, and compares its engagement profile with a known, well-characterized inhibitor, "Compound X."

Comparative Data on Target Engagement

The following tables summarize the quantitative data from key experiments designed to measure and validate the target engagement of this compound against its putative kinase target.

Table 1: In Vitro Kinase Inhibition

This table compares the half-maximal inhibitory concentration (IC50) of this compound and Compound X against the target kinase.

CompoundTarget KinaseIC50 (nM)
This compoundKinase A15
Compound X (Reference)Kinase A25
Table 2: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding. The change in melting temperature (ΔTm) indicates the extent of target engagement in a cellular context.

CompoundCell LineTargetΔTm (°C) at 10 µM
This compoundHEK293Kinase A+4.2
Compound X (Reference)HEK293Kinase A+3.5
Vehicle (DMSO)HEK293Kinase A0
Table 3: Target Phosphorylation Inhibition in Cells

This assay measures the ability of the compounds to inhibit the phosphorylation of a known downstream substrate of the target kinase, providing a functional readout of target engagement.

CompoundConcentration (µM)p-Substrate Level (% of Control)
This compound128%
Compound X (Reference)145%
Vehicle (DMSO)-100%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay
  • Reagents: Recombinant human Kinase A, ATP, appropriate substrate peptide, this compound, Compound X, and a kinase buffer (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Serially dilute compounds in DMSO.

    • Add 5 µL of diluted compound or vehicle to a 384-well plate.

    • Add 10 µL of a mixture containing the kinase and substrate to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and measure the remaining ATP (luminescence) according to the manufacturer's protocol (e.g., ADP-Glo™).

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Grow HEK293 cells to 80-90% confluency.

  • Compound Treatment: Treat cells with 10 µM of this compound, Compound X, or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest and Heat Shock:

    • Harvest cells by scraping and resuspend in PBS supplemented with protease inhibitors.

    • Distribute the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated aggregates.

    • Collect the supernatant and quantify the amount of soluble Kinase A using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. Determine the Tm and calculate ΔTm relative to the vehicle control.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental logic and the biological context of the target.

G cluster_0 Cross-Validation Workflow A Hypothesis: Compound binds Target B In Vitro Assay (Biochemical) A->B C Cell-Based Assay (Target Engagement) A->C D Cell-Based Assay (Functional) A->D E Validated Target Engagement B->E IC50 C->E CETSA (ΔTm) D->E p-Substrate

Caption: Logic for orthogonal validation of target engagement.

G cluster_1 Hypothetical Kinase A Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA Activates Substrate Substrate KinaseA->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor This compound Inhibitor->KinaseA

Comparative Analysis of 2-Morpholin-4-yl-8-nitroquinoline's ADME Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Morpholin-4-yl-8-nitroquinoline against a selection of structurally related compounds and functionally relevant therapeutic agents. Due to the limited availability of public experimental data for this compound, this comparison leverages data from its core scaffolds (quinoline and nitroquinoline) and approved Phosphoinositide 3-kinase (PI3K) inhibitors, a class of drugs for which the quinoline scaffold is common. This guide aims to provide a framework for evaluating the potential drug-like properties of this compound.

Executive Summary

This compound is a synthetic compound incorporating a nitroquinoline core and a morpholine substituent. These structural features are prevalent in molecules designed to target the PI3K/AKT/mTOR signaling pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer. Understanding the ADME profile of this compound is critical for any future development as a therapeutic agent. This analysis compiles available data on related compounds to infer a potential ADME profile and highlights the experimental methodologies required for a comprehensive evaluation.

Comparative ADME Properties

The following tables summarize key in vitro ADME parameters for comparator compounds. Data for this compound is not currently available in the public domain and would require experimental determination.

Table 1: Physicochemical Properties and Aqueous Solubility

CompoundMolecular Weight ( g/mol )clogPAqueous Solubility
This compound 259.26 (calculated)1.8 (calculated)Data not available
8-Nitroquinoline174.161.4Sparingly soluble in water[1][2]
Idelalisib415.423.030.0255 mg/mL[3]
Copanlisib480.511.02Insoluble in water[4][5]; 0.231 mg/mL (calculated)[6]
Duvelisib416.883.91<1 mg/mL[7]; 0.0195 mg/mL (calculated)[8]

Table 2: Permeability, Metabolic Stability, and Plasma Protein Binding

CompoundPermeability (PAMPA, Papp x 10-6 cm/s)Metabolic Stability (HLM, t1/2 min)Plasma Protein Binding (%)
This compound Data not availableData not availableData not available
8-NitroquinolineData not availableData not availableData not available
IdelalisibData not availableMetabolized by aldehyde oxidase and CYP3A[3][9]>84% (human)[3]
CopanlisibData not availableMetabolized by CYP3A4 (>90% in vitro)84.2% (human)
DuvelisibData not availableMetabolized by CYP3A4[8]>98% (human)[7][8]

Experimental Protocols

Detailed methodologies for the determination of key ADME properties are provided below.

Kinetic Aqueous Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer, which is a critical factor for oral absorption.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add 1.5 µL of the DMSO stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the solubilized compound in the filtrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) against a standard curve prepared in PBS with 1% DMSO.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive intestinal absorption of compounds.

Protocol:

  • Membrane Coating: Coat the wells of a 96-well filter plate (e.g., Millipore MultiScreen-IP) with 5 µL of a 1% solution of lecithin in dodecane.

  • Donor Solution Preparation: Prepare a 100 µM solution of the test compound in PBS at pH 7.4.

  • Acceptor Solution Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS at pH 7.4.

  • Assay Assembly: Place the coated filter plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Add 150 µL of the donor solution to each well of the filter plate. Incubate the sandwich at room temperature for 16 hours in a humidified chamber.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA]t / Cequilibrium) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA]t is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Human Liver Microsome (HLM) Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its hepatic clearance.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 1 µM of the test compound and 0.5 mg/mL of human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH regenerating system (containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the remaining compound against time. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (mL incubation / mg microsomes).

Equilibrium Dialysis for Plasma Protein Binding

This method determines the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to target tissues.

Protocol:

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (molecular weight cut-off of 5-10 kDa).

  • Sample Preparation: Add 150 µL of human plasma containing 1 µM of the test compound to the donor chamber.

  • Buffer Addition: Add 150 µL of PBS (pH 7.4) to the buffer chamber.

  • Incubation: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

  • Quantification: After incubation, take aliquots from both the plasma and buffer chambers and determine the compound concentrations using LC-MS/MS. To avoid matrix effects, the plasma sample should be diluted with buffer, and the buffer sample should be mixed with blank plasma to match the matrix of the plasma sample.

  • Calculation of Fraction Unbound (fu): fu = Cbuffer / Cplasma where Cbuffer is the concentration in the buffer chamber and Cplasma is the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway, a likely target for quinoline-based inhibitors, and a general workflow for in vitro ADME screening.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/AKT/mTOR signaling pathway.

ADME_Workflow Compound Test Compound Solubility Aqueous Solubility Compound->Solubility Permeability PAMPA Permeability Compound->Permeability Metabolism HLM Metabolic Stability Compound->Metabolism Binding Plasma Protein Binding Compound->Binding DataAnalysis Data Analysis & Candidate Selection Solubility->DataAnalysis Permeability->DataAnalysis Metabolism->DataAnalysis Binding->DataAnalysis

Caption: General workflow for in vitro ADME screening.

References

In Vitro Activity of 2-Morpholino-Quinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the anti-tumor potential of 2-morpholino-quinoline analogs reveals significant cytotoxic effects against hepatocellular carcinoma cells. This guide presents a comparative analysis of the in vitro activity of several synthesized 2-morpholino-4-anilinoquinoline derivatives, offering insights into their structure-activity relationship and potential as anti-cancer agents.

In Vitro Cytotoxicity of 2-Morpholino-4-Anilinoquinoline Derivatives

The anti-proliferative activity of a series of synthesized 2-morpholino-4-anilinoquinoline derivatives was evaluated against the human hepatocellular carcinoma (HepG2) cell line. The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic effects.

Compound IDSubstitution at C4-Anilino MoietyIC50 (µM) against HepG2 Cells[1][2]
3c 4-Phenoxy11.42[1][2]
3d 4-(4-phenoxyphenoxy)8.50[1][2]
3e 3,4-bis(4-phenoxyphenoxy)12.76[1][2]

Experimental Protocols

Synthesis of 2-Morpholino-4-Anilinoquinoline Derivatives (3a-3e)

The synthesis of the target compounds was achieved through a nucleophilic substitution reaction. A solution of 2-chloro-4-morpholinoquinoline in ethanol was treated with the corresponding aniline derivative. The reaction mixture was refluxed overnight. After completion, the ethanol was removed under reduced pressure, and the resulting residue was washed with acetone and filtered to yield the final 2-morpholino-4-anilinoquinoline products.[1]

Synthesis_Workflow reagent1 2-Chloro-4-morpholinoquinoline process1 Reflux Overnight reagent1->process1 reagent2 Appropriate Aniline reagent2->process1 solvent Ethanol solvent->process1 process2 Evaporation process1->process2 process3 Washing with Acetone process2->process3 process4 Filtration process3->process4 product 2-Morpholino-4-anilinoquinoline Derivatives (3a-3e) process4->product

General synthesis workflow for 2-morpholino-4-anilinoquinoline derivatives.
In Vitro Cell Viability Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against the HepG2 human cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. HepG2 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours. Subsequently, MTT reagent was added to each well, and the plates were incubated for another 4 hours, allowing for the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at 570 nm using a microplate reader. The cell viability was calculated as a percentage of the untreated control cells.[1]

Proposed Signaling Pathway

The observed anti-cancer activity of the 2-morpholino-4-anilinoquinoline derivatives suggests their potential interference with key signaling pathways involved in cell proliferation and survival. While the precise mechanism of action for these specific compounds has not been fully elucidated, many quinoline-based anti-cancer agents are known to target receptor tyrosine kinases (RTKs). Inhibition of RTKs can disrupt downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cancer cell growth, proliferation, and survival. The cytotoxic effects observed in HepG2 cells may be attributed to the induction of cell cycle arrest and apoptosis following the inhibition of these vital signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 2-Morpholino-4-anilinoquinoline Derivative Compound->RTK Inhibition

Proposed mechanism of action via inhibition of receptor tyrosine kinase signaling.

References

Validating the Specificity of Kinase Inhibitors: A Comparative Guide for 2-Morpholin-4-yl-8-nitroquinoline and Alternatives Targeting the PI3K/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for targeted therapeutics, ensuring the specificity of a small molecule inhibitor for its intended molecular target is paramount. Off-target effects can lead to unforeseen toxicities and confound experimental results, making rigorous validation an indispensable step in drug discovery and chemical biology. This guide provides a comparative framework for validating the specificity of 2-Morpholin-4-yl-8-nitroquinoline, a compound representative of a class of kinase inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) signaling pathways.

While specific biochemical data for this compound is not extensively available in the public domain, its structural motifs, particularly the morpholine and quinoline moieties, are characteristic of inhibitors of the PI3K/mTOR pathway. Therefore, this guide will utilize data from well-characterized inhibitors with similar structural features to illustrate the validation process. We will compare a highly selective mTOR inhibitor, Torin 1 , with several dual PI3K/mTOR inhibitors to highlight the nuances of kinase selectivity.

Comparative Analysis of Inhibitor Specificity

The specificity of a kinase inhibitor is typically assessed by screening it against a broad panel of kinases. The data, often presented as the half-maximal inhibitory concentration (IC50), reveals the potency of the compound against its intended target and a range of potential off-targets.

Table 1: In Vitro Kinase Inhibitory Profile of Selected PI3K/mTOR Pathway Inhibitors

CompoundPrimary Target(s)mTOR IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
Torin 1 (Proxy for a selective mTOR inhibitor) mTOR2-10[1]1,800[2]---
VS-5584 Dual PI3K/mTOR3.4[3]2.6[3]-21[3]-
PKI-587 Dual PI3K/mTOR1.0[4]0.4[4]---
GDC-0941 Pan-PI3K193-fold less active vs PI3Kα[5]3[5]33[5]75[5]3[5]
AZD8055 mTOR0.8[6]~1,000-fold selective for mTOR[6]~1,000-fold selective for mTOR[6]~1,000-fold selective for mTOR[6]~1,000-fold selective for mTOR[6]

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparative purposes.

Table 2: Selectivity Profile Against a Broader Kinase Panel

CompoundNumber of Kinases ScreenedNotable Off-Targets (Inhibition >80% at 1 µM)
Torin 1 ~450[7]Highly selective for mTOR over other kinases[7]
VS-5584 >400[8]No significant activity against other protein and lipid kinases reported[8]
PKI-587 236[4]Highly selective; IC50 > 10 µM for the majority of the panel[4]
GDC-0941 >300[9]Highly selective for Class I PI3K enzymes[10]
AZD8055 260[11]No significant activity against the panel at concentrations up to 10 µM[12]

Experimental Protocols for Specificity Validation

To empirically determine the specificity of a compound like this compound, a combination of in vitro and cellular assays is essential.

1. In Vitro Kinase Profiling

This is the foundational assay for assessing inhibitor specificity.

  • Objective: To determine the IC50 values of the test compound against a large, diverse panel of purified protein kinases.

  • Methodology:

    • Assay Format: A common format is a radiometric assay using [γ-³³P]ATP or a fluorescence-based assay.

    • Reaction Mixture: For each kinase, a reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP at a concentration close to its Michaelis-Menten constant (Km).

    • Compound Titration: The test compound is added in a series of dilutions (typically a 10-point dose-response curve).

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. In fluorescence-based assays, a specific antibody or sensor is used to detect the phosphorylated product.

    • Data Analysis: The percentage of kinase activity inhibition is plotted against the compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.

  • Objective: To determine if the compound binds to and stabilizes its target protein in intact cells or cell lysates.

  • Methodology:

    • Cell Treatment: Intact cells are incubated with the test compound or vehicle control for a defined period to allow for cell penetration and target binding.

    • Heating: The treated cells are then heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

    • Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

    • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

    • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

3. Proteome-Wide Specificity Profiling (Chemical Proteomics)

This unbiased approach identifies the full spectrum of protein targets of a compound in a complex biological sample.

  • Objective: To identify all proteins that directly interact with the test compound in a cell lysate.

  • Methodology:

    • Affinity Matrix Preparation: The test compound is chemically modified to be immobilized on a solid support (e.g., Sepharose beads) to create an affinity matrix.

    • Lysate Incubation: A cell or tissue lysate is incubated with the affinity matrix. Proteins that bind to the compound will be captured.

    • Washing and Elution: The matrix is washed to remove non-specifically bound proteins. The specifically bound proteins are then eluted.

    • Protein Identification: The eluted proteins are identified and quantified using mass spectrometry-based proteomics.

    • Competitive Binding (Optional but Recommended): To distinguish specific from non-specific binders, a competition experiment is performed where the lysate is pre-incubated with an excess of the free (non-immobilized) compound before incubation with the affinity matrix. Specific binders will be outcompeted and will not be captured on the matrix.

Visualizing Key Concepts

Diagram 1: The PI3K/Akt/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K mTORC2 mTORC2 RTK->mTORC2 PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Growth Cell Growth & Proliferation S6K1->Growth _4EBP1->Growth inhibits translation mTORC2->Akt activates

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Diagram 2: Experimental Workflow for Kinase Inhibitor Specificity Validation

Specificity_Workflow Compound Test Compound (e.g., this compound) KinaseAssay In Vitro Kinase Profiling Panel Compound->KinaseAssay CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA ChemProteomics Chemical Proteomics (Affinity Purification-MS) Compound->ChemProteomics IC50 IC50 Values vs. Kinase Panel KinaseAssay->IC50 TargetEngagement Confirmation of Target Engagement in Cells CETSA->TargetEngagement OffTargetID Identification of On- and Off-Targets ChemProteomics->OffTargetID SpecificityProfile Comprehensive Specificity Profile IC50->SpecificityProfile TargetEngagement->SpecificityProfile OffTargetID->SpecificityProfile

Caption: A multi-pronged approach to validate kinase inhibitor specificity.

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// Edges InhibitorClass -> Selective [color="#5F6368"]; InhibitorClass -> Dual [color="#5F6368"]; InhibitorClass -> PanPI3K [color="#5F6368"]; Selective -> Selective_Char [style=dashed, color="#5F6368"]; Dual -> Dual_Char [style=dashed, color="#5F6368"]; PanPI3K -> PanPI3K_Char [style=dashed, color="#5F6368"]; }

References

Comparative Analysis of 2-Morpholin-4-yl-8-nitroquinoline Analogs and Alternative PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Morpholin-4-yl-8-nitroquinoline is not publicly available. This guide provides a comparative analysis based on data from structurally related morpholino-quinoline derivatives and established PI3K/mTOR inhibitors to offer insights into its potential biological activity. The data presented for the quinoline derivatives should be considered representative of the chemical class and not of this compound itself.

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer properties. The morpholine moiety is often incorporated into drug candidates to improve pharmacological properties. This guide focuses on the potential therapeutic profile of this compound by examining the experimental data of its close analogs and comparing them with established alternatives that target the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

Data Presentation: Comparative In Vitro Efficacy

The following table summarizes the in vitro cytotoxic and inhibitory activities of various morpholino-quinoline derivatives and representative PI3K/mTOR inhibitors against different cancer cell lines.

Compound/AlternativeTarget(s)Cell LineAssay TypeIC50 Value
Quinoline Derivatives (Analogs)
2-morpholino-4-anilinoquinoline (3c)Not specifiedHepG2MTT Assay11.42 µM
2-morpholino-4-anilinoquinoline (3d)Not specifiedHepG2MTT Assay8.50 µM
2-morpholino-4-anilinoquinoline (3e)Not specifiedHepG2MTT Assay12.76 µM
Established PI3K/mTOR Inhibitors (Alternatives)
BKM120 (Buparlisib)Pan-PI3KVariousKinase AssayPI3Kα: 52 nM
PI3Kβ: 166 nM
PI3Kγ: 116 nM
PI3Kδ: 262 nM
BEZ235 (Dactolisib)Dual PI3K/mTORVariousKinase AssayPI3Kα: 4 nM
mTOR: 21 nM

Experimental Protocols

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-morpholino-4-anilinoquinoline derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

In Vitro Kinase Assay

In vitro kinase assays are performed to determine the inhibitory activity of compounds against specific kinases, such as PI3K isoforms.

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the purified recombinant kinase (e.g., PI3Kα), a lipid substrate (e.g., PIP2), and the test compound at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at room temperature).

  • Detection of Product: The amount of product (PIP3) generated is quantified. This can be done using various methods, such as radioactive labeling (using [γ-32P]ATP) followed by thin-layer chromatography and autoradiography, or by using luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: The inhibitory activity of the compound is determined by measuring the reduction in kinase activity in the presence of the compound compared to the control (no compound). The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is then calculated.

Mandatory Visualization

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes S6K S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation S6K->Proliferation promotes _4EBP1->Proliferation represses Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the potential point of inhibition.

Comparative Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Hypothetical) CellCulture 1. Cancer Cell Line Culture (e.g., HepG2) CompoundPrep 2. Compound Preparation (Analogs & Alternatives) CellCulture->CompoundPrep Treatment 3. Cell Treatment CellCulture->Treatment CompoundPrep->Treatment MTT 4a. MTT Assay (Cytotoxicity) Treatment->MTT Kinase 4b. Kinase Assay (PI3K/mTOR Inhibition) Treatment->Kinase DataAnalysis 5. Data Analysis (IC50 Determination) MTT->DataAnalysis Kinase->DataAnalysis Xenograft 6. Xenograft Model Development DataAnalysis->Xenograft Lead Compound Selection AnimalTreatment 7. Animal Dosing Xenograft->AnimalTreatment TumorMeasurement 8. Tumor Growth Measurement AnimalTreatment->TumorMeasurement Toxicity 9. Toxicity Assessment AnimalTreatment->Toxicity PKPD 10. PK/PD Analysis TumorMeasurement->PKPD Toxicity->PKPD

Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.

Safety Operating Guide

Safe Disposal of 2-Morpholin-4-yl-8-nitroquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Morpholin-4-yl-8-nitroquinoline, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential hazards. The following table summarizes its key hazard classifications according to the Globally Harmonized System (GHS) as outlined in its Safety Data Sheet (SDS).

Hazard CategoryGHS ClassificationHazard Statement
Physical Hazards Flammable liquids (Category 3)H226: Flammable liquid and vapor
Health Hazards Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute toxicity, Dermal (Category 3)H311: Toxic in contact with skin
Acute toxicity, Inhalation (Category 3)H331: Toxic if inhaled
Skin corrosion (Category 1B)H314: Causes severe skin burns and eye damage
Serious eye damage (Category 1)H318: Causes serious eye damage
Reproductive toxicity (Category 2)H361: Suspected of damaging fertility or the unborn child

Personal Protective Equipment (PPE):

Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate PPE.

PPE TypeSpecification
Eye/Face Protection Wear chemical safety goggles and/or a face shield.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Disposal Workflow

The proper disposal of this compound should follow a structured procedure to ensure safety and regulatory compliance. The workflow below illustrates the key steps from waste generation to final disposal.

Figure 1. Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Storage & Labeling cluster_3 Disposal A Consult Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Segregate Waste Stream (Solid vs. Liquid) B->C D Use Designated, Labeled Hazardous Waste Containers C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Ensure Container is Tightly Closed and Properly Labeled E->F G Arrange for Pickup by Licensed Hazardous Waste Disposal Service F->G H Complete Waste Manifest/Documentation G->H

Figure 1. Disposal Workflow for this compound

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Identify all waste containing this compound. This includes pure compound, contaminated solutions, and any contaminated lab materials (e.g., pipette tips, gloves, and paper towels).

  • Segregate the waste into solid and liquid forms in separate, designated hazardous waste containers.

2. Container Selection and Labeling:

  • Use containers that are compatible with the chemical. The original container is often a suitable choice for unused product.

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.

3. Waste Collection and Storage:

  • Collect the waste in a designated satellite accumulation area within the laboratory.

  • Keep the waste container tightly closed when not in use.[2][3]

  • Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Contaminated Material Handling:

  • Any materials that have come into contact with this compound, such as gloves, absorbent pads, and glassware, should be considered hazardous waste.

  • Solid contaminated materials should be placed in a designated solid hazardous waste container.

  • Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as liquid hazardous waste.

5. Spill Management:

  • In the event of a spill, evacuate the area and ensure proper ventilation.

  • Wear the appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials.

  • Collect the absorbed material into a designated hazardous waste container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

6. Final Disposal:

  • The disposal of this compound must be conducted through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[4]

  • Follow your institution's procedures for arranging a hazardous waste pickup.

  • Complete all required waste disposal documentation, such as a hazardous waste manifest, accurately and completely.

Disclaimer: This guide is intended for informational purposes only and should be used in conjunction with your institution's specific safety and disposal protocols and the official Safety Data Sheet (SDS) for this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Essential Safety and Operational Guidance: Handling 2-Morpholin-4-yl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling and disposal of 2-Morpholin-4-yl-8-nitroquinoline. The following procedures are based on the known hazards of structurally similar compounds, such as nitroquinolines and morpholine, and are intended to ensure the safety of laboratory personnel.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesWear suitable gloves, such as nitrile or neoprene. Consult glove manufacturer's compatibility charts. Always inspect gloves for tears or punctures before use.[2][7]
Body Protective clothingA lab coat is the minimum requirement. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or gown should be worn over the lab coat.[3][7]
Eyes/Face Safety glasses with side shields or goggles, and a face shieldStandard safety glasses are the minimum. When there is a splash hazard, safety goggles are required. A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing.[2][7]
Respiratory Use in a chemical fume hoodAll handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to avoid inhalation.[3][7] For situations where a fume hood is not available or during a large spill, a full-face respirator with appropriate cartridges (e.g., N100) should be used.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and ensure safety.

Preparation:

  • Designated Area: All work with this compound must be performed in a designated area within a laboratory, clearly marked with hazard signs.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly before starting any work.[7]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill kit, and waste containers, before handling the chemical.

Handling:

  • Don PPE: Put on all required PPE as detailed in Table 1.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or aerosols.

  • Avoid Contact: Take extreme care to avoid contact with skin and eyes[1][2].

  • Contamination Prevention: Do not eat, drink, or smoke in the laboratory[2][3]. Wash hands thoroughly after handling, even if gloves were worn[2][3].

Storage:

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1][9]. The storage area should be secure and accessible only to authorized personnel[3][8].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 2: Waste Disposal Procedures

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container. This includes contaminated consumables like gloves, weigh boats, and paper towels.
Liquid Waste Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain[1].
Empty Containers Empty containers may retain chemical residue and should be treated as hazardous waste. Place in a suitable, labeled container for disposal[1].

All waste must be disposed of in accordance with local, state, and federal regulations[1].

Emergency Procedures

Spills:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spread of the spill.

  • Clean-up: For small spills, use an inert absorbent material (e.g., sand or vermiculite), sweep up, and place in a sealed container for hazardous waste disposal. Avoid generating dust[1][7]. For large spills, evacuate the area and contact emergency responders[1].

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing[7][9]. Seek medical attention[7][9].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[7][9]. Seek immediate medical attention[7][9].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3][7].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[3][7].

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Work Area check_hood Verify Fume Hood Function prep_area->check_hood gather_materials Assemble PPE & Materials check_hood->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_chem Weigh & Transfer Chemical don_ppe->handle_chem store_chem Store Chemical Securely handle_chem->store_chem collect_waste Collect Hazardous Waste handle_chem->collect_waste decontaminate Decontaminate Work Area store_chem->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands doff_ppe->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose_waste Dispose via EHS label_waste->dispose_waste

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.